Sodium mannuronate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
921-56-2 |
|---|---|
Molecular Formula |
C6H10NaO7 |
Molecular Weight |
217.13 g/mol |
IUPAC Name |
sodium;(2S,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoate |
InChI |
InChI=1S/C6H10O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h1-5,8-11H,(H,12,13);/t2-,3-,4+,5+;/m1./s1 |
InChI Key |
QKHMTHNLNZGTSP-MHFWOIHZSA-N |
SMILES |
C(=O)C(C(C(C(C(=O)[O-])O)O)O)O.[Na+] |
Isomeric SMILES |
C(=O)[C@H]([C@H]([C@@H]([C@@H](C(=O)O)O)O)O)O.[Na] |
Canonical SMILES |
C(=O)C(C(C(C(C(=O)O)O)O)O)O.[Na] |
Origin of Product |
United States |
Biosynthesis and Biotechnological Production of Sodium Mannuronate and Its Polymers
Microbial Biosynthesis Pathways of Mannuronate-Containing Polysaccharides
The molecular mechanisms governing alginate biosynthesis are extensively studied in bacteria, particularly the opportunistic pathogen Pseudomonas aeruginosa and the soil bacterium Azotobacter vinelandii. nih.gov In these bacteria, the process is a complex, multi-stage pathway involving cytoplasmic precursor synthesis, polymerization at the cytoplasmic membrane, and subsequent modifications in the periplasm before export. caister.com
In alginate-producing bacteria, the majority of the genes required for biosynthesis, regulation, and modification are clustered in a chromosomal operon, typically under the control of the algD promoter. nih.gov While the genetic organization is highly similar between Pseudomonas and Azotobacter, some functional and regulatory differences exist. nih.gov The biosynthesis pathway involves the coordinated action of numerous enzymes encoded by this operon to produce and export the final polymer.
Key enzymatic steps include the synthesis of the sugar nucleotide precursor, polymerization into a nascent chain, periplasmic modifications such as epimerization and acetylation, and transport across the outer membrane. caister.com A critical modification in bacterial alginate is the O-acetylation of mannuronate residues at the C-2 and/or C-3 positions, a feature not found in algal alginates. nih.govnih.gov This acetylation is catalyzed by a complex of proteins including AlgI, AlgJ, and AlgF and protects the polymer from degradation and certain epimerases. nih.govresearcherslinks.com
Table 1: Key Genes and Enzymes in Bacterial Alginate Biosynthesis
| Gene | Protein | Function | Stage |
|---|---|---|---|
algA |
Phosphomannose Isomerase / GDP-mannose Pyrophosphorylase | Bifunctional enzyme for precursor synthesis. researcherslinks.comresearchgate.net | Precursor Synthesis |
algC |
Phosphomannomutase | Converts mannose-6-phosphate (B13060355) to mannose-1-phosphate. nih.govresearcherslinks.com | Precursor Synthesis |
algD |
GDP-mannose Dehydrogenase | Catalyzes the final step to produce the activated precursor, GDP-mannuronic acid. researchgate.netresearchgate.net | Precursor Synthesis |
alg8 |
Mannuronan Synthase (Glycosyltransferase) | The catalytic subunit of the alginate polymerase complex. nih.govqmul.ac.ukresearchgate.net | Polymerization |
alg44 |
Copolymerase Subunit | Inner membrane protein, binds c-di-GMP, essential for polymerase activity. qmul.ac.ukresearchgate.netasm.org | Polymerization |
algK |
Periplasmic Protein | Plays a role in guiding the nascent polymer chain; deletion blocks polymerization. asm.orgnih.gov | Polymerization/Export |
algG |
Mannuronan C-5-Epimerase | Periplasmic enzyme that converts some D-mannuronate residues to L-guluronate. nih.govfrontiersin.org | Periplasmic Modification |
algI, algJ, algF |
Acetyltransferase Complex | Catalyzes the O-acetylation of mannuronate residues. nih.govresearcherslinks.com | Periplasmic Modification |
algE |
Outer Membrane Porin | Facilitates the export of the finished alginate polymer. nih.gov | Export |
The synthesis of the activated monomer required for polymerization, guanosine (B1672433) diphosphate-D-mannuronic acid (GDP-mannuronic acid), occurs in the cytoplasm through a well-defined four-step enzymatic pathway. nih.govresearchgate.net The pathway begins with the central metabolite fructose-6-phosphate (B1210287), which is derived from gluconeogenesis. researchgate.netnih.gov
The conversion process is as follows:
Isomerization: The bifunctional enzyme AlgA, possessing phosphomannose isomerase activity, converts fructose-6-phosphate into mannose-6-phosphate. researcherslinks.comresearchgate.net
Mutation: The enzyme phosphomannomutase, encoded by algC, rearranges mannose-6-phosphate to mannose-1-phosphate. researcherslinks.comresearchgate.net
Activation: The second function of the bifunctional AlgA enzyme, GDP-mannose pyrophosphorylase, catalyzes the reaction of mannose-1-phosphate with guanosine triphosphate (GTP) to form GDP-mannose. researcherslinks.com
Oxidation: In the final and committing step, the enzyme GDP-mannose dehydrogenase, encoded by algD, oxidizes GDP-mannose to the activated precursor, GDP-mannuronic acid. researchgate.netresearchgate.net
This activated precursor is the substrate for the polymerization machinery located in the cytoplasmic membrane. researchgate.netresearchgate.net
The polymerization of GDP-mannuronic acid into a linear polymannuronic acid chain is a crucial step that is not yet fully understood but is known to require a multiprotein complex situated at the inner membrane. caister.comnih.gov The key components of this polymerization machinery are the proteins Alg8 and Alg44. qmul.ac.ukresearchgate.net
Alg8 is the catalytic subunit, identified as a glycosyltransferase (mannuronan synthase). qmul.ac.ukresearchgate.net It belongs to the class II family of glycosyltransferases, which catalyze polymerization with an inversion of the anomeric configuration. researchgate.net This means that to produce the β-(1→4)-linked polymannuronic acid, the donor substrate must be an α-linked sugar nucleotide, which GDP-α-D-mannuronic acid is. researchgate.net Deletion of the alg8 gene completely abolishes alginate production, confirming its essential role in polymerization. nih.gov
Alg44 is an inner membrane protein that is also essential for polymerization and is proposed to act as a copolymerase or regulatory subunit. researchgate.netasm.org It features a cytoplasmic PilZ domain that binds the secondary messenger bis-(3′-5′)-cyclic dimeric guanosine monophosphate (c-di-GMP). asm.orgresearchgate.net The binding of c-di-GMP to Alg44 is believed to activate the polymerase complex, thus linking environmental signals to alginate production. asm.orgresearchgate.net Together, Alg8 and Alg44 are thought to form the core of the alginate polymerase that synthesizes the polymannuronate chain while translocating it across the cytoplasmic membrane into the periplasm. asm.org
Precursor Metabolism and Conversion to Activated Mannuronate Units
Algal Biosynthesis of Mannuronate Polymers
Brown algae (Phaeophyceae) are the exclusive commercial source of alginate, where it serves as a primary structural component of the cell wall and intercellular matrix, providing both mechanical strength and flexibility. frontiersin.orgnih.govwiley-vch.de The fundamental biosynthetic pathway in algae mirrors that in bacteria, beginning with central carbon metabolites and proceeding through GDP-mannuronic acid. nih.gov
The pathway for alginate synthesis in brown algae was first outlined in the 1960s and involves the conversion of fructose-6-phosphate to GDP-mannuronic acid, which is then polymerized. qmul.ac.uknih.gov This process is catalyzed by a series of enzymes analogous to those found in bacteria: phosphomannose isomerase, phosphomannomutase, GDP-mannose pyrophosphorylase, and GDP-mannose dehydrogenase. researchgate.netnih.gov
The initial product of polymerization is polymannuronic acid. nih.gov This homopolymer is then subject to modification by a family of mannuronan C-5-epimerases. These enzymes catalyze the crucial final step in alginate biosynthesis: the epimerization of some D-mannuronic acid residues into α-L-guluronic acid residues at the polymer level. nih.gov This conversion is critical as it determines the final M/G ratio and block distribution, which in turn dictates the physicochemical properties of the alginate, such as its gelling ability and viscosity. researchgate.netfrontiersin.org Unlike bacteria, which may have only one or a few epimerases, brown algae like Laminaria digitata possess a large family of genes encoding different C-5-epimerases, allowing for the production of alginates with diverse structures and properties within different tissues and in response to environmental conditions. researcherslinks.comnih.gov
While the core biochemical reactions for mannuronate polymer synthesis are conserved, there are significant differences between the algal and bacterial systems, particularly in their genetic organization and post-polymerization modifications. A prominent hypothesis suggests that brown algae acquired the genes for alginate biosynthesis through a horizontal gene transfer event from a bacterium. nih.gov
Table 2: Comparison of Alginate Biosynthesis in Bacteria and Brown Algae
| Feature | Bacterial System (Pseudomonas, Azotobacter) | Algal System (Brown Algae) |
|---|---|---|
| Genetic Organization | Genes are typically clustered in a single alg operon. nih.gov |
Genes are likely not in an operon structure and are dispersed in the genome. nih.gov |
| Initial Polymer | Polymannuronic acid. nih.govnih.gov | Polymannuronic acid. nih.gov |
| Post-Polymerization Modification | O-acetylation of mannuronate residues is common; epimerization occurs in the periplasm and/or extracellularly. nih.govfrontiersin.orgresearchgate.net | No O-acetylation; epimerization is the primary modification. researchgate.net |
| Mannuronan C-5-Epimerases | One periplasmic type (AlgG) in Pseudomonas; Azotobacter also has multiple secreted extracellular types (AlgE1-7). nih.govfrontiersin.org | A large family of homologous C-5-epimerase genes allows for diverse alginate structures. nih.gov |
| Final Product Location | Secreted as an extracellular polysaccharide (capsule or slime). nih.govcaister.com | Integrated into the cell wall and intercellular matrix as a structural component. frontiersin.orgnih.gov |
| Commercial Source | Not currently used for commercial production, but a potential source for tailored alginates. nih.gov | The sole commercial source of industrial alginate. nih.gov |
Strategies for Biotechnological Production and Yield Optimization
Genetic Engineering Approaches for Enhanced Mannuronate Production
The production of mannuronate-rich polymers can be significantly enhanced through the genetic modification of alginate-producing bacteria, primarily species of Azotobacter and Pseudomonas. nih.govportlandpress.com These strategies target the genes involved in the alginate biosynthetic pathway to increase the flux towards the precursor, GDP-mannuronic acid, and to control the subsequent polymerization and modification steps. asm.orgnih.gov
Polymerization of GDP-mannuronic acid into a polymannuronate chain is carried out by a complex of inner membrane proteins, including the glycosyltransferase Alg8 and the protein Alg44. nih.govsemanticscholar.org The protein AlgK is also crucial, as it is believed to stabilize the polymerase complex; its absence halts alginate polymerization. semanticscholar.org Enhancing the expression of these polymerization genes can lead to higher production of the initial polymannuronate chain. For instance, providing extra copies of alg8 in P. aeruginosa has resulted in a significant overproduction of alginate. researchgate.net
To produce polymers that are exclusively or highly enriched in mannuronate, genetic strategies can be employed to eliminate or control the subsequent modification steps. In alginate-producing bacteria, the conversion of mannuronic acid residues to guluronic acid residues is performed by enzymes called mannuronan C-5-epimerases. ntnu.noportlandpress.com In Pseudomonas aeruginosa, this function is carried out by the periplasmic enzyme AlgG. asm.org In Azotobacter vinelandii, in addition to a periplasmic AlgG, there is a family of secreted epimerases (AlgE1-7) that further modify the polymer extracellularly. portlandpress.comresearcherslinks.com
By creating knockout mutants of the genes encoding these epimerases, it is possible to produce pure polymannuronic acid (sodium mannuronate). frontiersin.org For example, inactivating the algG gene in P. fluorescens results in the production of epimerase-defective mutants that yield pure mannuronan. researchgate.net Similarly, controlling the expression of the algE family in Azotobacter allows for the fine-tuning of the M/G ratio. Another target for modification is acetylation, a process controlled by genes like algI, algJ, and algF, which adds acetyl groups to mannuronate residues. nih.govasm.org This acetylation can protect the M-residues from epimerization. nih.gov Modulating these acetylation genes can therefore indirectly influence the final mannuronate content.
Table 1: Key Genes in Mannuronate Biosynthesis and Targets for Genetic Engineering
| Gene | Encoded Protein | Function in Biosynthesis | Genetic Engineering Strategy for High Mannuronate |
|---|---|---|---|
| algD | GDP-mannose dehydrogenase | Catalyzes the final, rate-limiting step in GDP-mannuronic acid precursor synthesis. researcherslinks.comsemanticscholar.org | Overexpression to increase precursor supply and overall yield. |
| alg8 | Glycosyltransferase | Polymerizes GDP-mannuronic acid into polymannuronate chains. nih.govsemanticscholar.org | Overexpression to enhance polymerization rate. |
| algK | Scaffolding protein | Stabilizes the polymerization complex in the periplasm. nih.govsemanticscholar.org | Ensuring sufficient expression to support high polymerization activity. |
| algG | Mannuronan C-5-epimerase | Converts mannuronic acid (M) to guluronic acid (G) in the periplasm. nih.gov | Knockout or downregulation to prevent G-residue formation, yielding pure mannuronan. frontiersin.org |
| algE (1-7) | Extracellular Mannuronan C-5-epimerases | Further modifies the polymer chain extracellularly in Azotobacter. portlandpress.com | Knockout of the entire gene family to produce pure mannuronan. |
| algI, algJ, algF | Acetyltransferase complex proteins | Acetylate mannuronate residues, which can protect them from epimerization. nih.govasm.org | Modulation to control the degree of acetylation and indirectly influence epimerization. |
Fermentation Optimization for Mannuronate-Rich Biopolymers
The yield and composition of alginate, including its mannuronate content, are highly dependent on fermentation conditions. Optimizing these parameters is a critical strategy for producing mannuronate-rich biopolymers. Key factors include the choice of carbon and nitrogen sources, nutrient concentrations, pH, temperature, and aeration. nih.govcabidigitallibrary.org
The type and concentration of the carbon source significantly influence both the quantity and the quality of the produced alginate. In Azotobacter vinelandii, sucrose (B13894) has been shown to yield higher concentrations of alginate compared to other sugars like glucose or fructose. researchgate.net Studies have also explored the use of inexpensive raw materials like wheat bran and molasses as carbon sources to make the process more economical. cabidigitallibrary.orgresearchgate.net The carbon-to-nitrogen (C/N) ratio is another crucial parameter; a high C/N ratio, often achieved by limiting the nitrogen source, generally promotes higher alginate production. researchgate.net
Physical parameters of the fermentation process must also be tightly controlled. For A. vinelandii, optimal alginate production is often observed at a neutral pH of around 7.0 and a temperature of 30°C. cabidigitallibrary.org Agitation and aeration are particularly important as the viscosity of the culture broth increases dramatically with alginate accumulation, which can lead to oxygen transfer limitations and negatively impact cell growth and polymer synthesis. nih.gov
Furthermore, the composition of the alginate itself can be influenced by fermentation conditions. While genetic factors are the primary determinants of the M/G ratio, some studies suggest that culture conditions can modulate the final polymer structure. For example, alginates with a high mannuronate content tend to produce softer, more elastic gels, a property that can be desirable for certain applications. nih.govnih.gov Conversely, high guluronic acid alginates form more rigid and brittle gels. nih.gov By optimizing fermentation to favor high cell density and high polymer yield under conditions known to result in lower epimerase activity, it is possible to maximize the output of mannuronate-rich alginates. mdpi.com
**Table 2: Influence of Fermentation Parameters on Alginate Production by *A. vinelandii***
| Parameter | Condition | Effect on Alginate Production | Reference |
|---|---|---|---|
| Carbon Source | Sucrose (2-4%) | Higher alginate yield compared to glucose. | researchgate.netresearchgate.net |
| Wheat Bran (7.5% w/v) | High alginate yield using a low-cost substrate. | cabidigitallibrary.org | |
| Nitrogen Source | Yeast Extract (0.05%) | Optimal for alginate production (C:N ratio 168:1). | researchgate.net |
| Corn Steep Liquor (2%) | Significantly high yield (7.46 g/L). | cabidigitallibrary.org | |
| pH | 7.0 | Optimal for maximum alginate production. | cabidigitallibrary.org |
| Temperature | 30°C | Optimal for maximum alginate production. | cabidigitallibrary.org |
| Agitation | 200 rpm | Supported maximum alginate production in a specific study. | cabidigitallibrary.org |
Enzymatic Biotransformation for Specific Mannuronate Architectures
Beyond direct fermentation, enzymes can be used as powerful tools for the in vitro modification of alginate to create polymers with specific, well-defined mannuronate architectures. This approach often involves the use of alginate lyases and mannuronan C-5-epimerases. researchgate.netfrontiersin.org
Mannuronan C-5-epimerases , such as the AlgE family from Azotobacter vinelandii, are particularly valuable for this purpose. portlandpress.com These enzymes convert M-residues into G-residues at the polymer level. ntnu.no Different epimerases from this family create distinct patterns of G-residues. For example, AlgE4 exclusively generates alternating M-G sequences, while other epimerases like AlgE1 and AlgE6 can form long, continuous blocks of G-residues. ntnu.nonih.gov By starting with pure polymannuronic acid (obtained from an epimerase-negative mutant strain) and treating it with a specific recombinant epimerase, it is possible to tailor the polymer structure precisely. frontiersin.org For instance, treating mannuronan with AlgE4 results in a nearly pure alternating MG-alginate. frontiersin.orgresearchgate.net This enzymatic tailoring allows for the production of alginates with controlled M-block and MG-block structures, which is not easily achievable through direct fermentation alone. acs.orgresearchgate.net
Alginate lyases are enzymes that cleave alginate chains via a β-elimination mechanism. mdpi.comwikipedia.org They exhibit specificity for the type of block they cleave. Mannuronate-specific lyases (polyM lyases) cleave within M-blocks, while others are specific for G-blocks or MG-blocks. mdpi.comfrontiersin.org These enzymes can be used to degrade unwanted sections of an alginate polymer, thereby enriching the remaining fraction in a desired structure. For example, a G-specific lyase could be used to break down G-blocks and MG-stretches in a heterogeneous alginate, making it possible to isolate the resistant M-blocks. This enzymatic degradation can produce well-defined mannuronan or mannuronate-rich oligosaccharides. nih.gov These alginate oligosaccharides (AOS) are of increasing interest for various applications. nih.govacs.org The combination of different lyases and epimerases in sequential or simultaneous reactions offers a sophisticated toolbox for creating novel alginate structures with precisely controlled mannuronate content and distribution. ntnu.noasm.orgaiche.org
Table 3: Enzymes Used for Biotransformation of Mannuronate Polymers
| Enzyme | Type | Source Organism (Example) | Action on Mannuronate/Alginate | Application |
|---|---|---|---|---|
| Mannuronan C-5-epimerase (AlgE4) | Epimerase | Azotobacter vinelandii | Converts M-blocks into strictly alternating MG sequences. researchgate.netnih.gov | Production of alginate with defined alternating mannuronate-guluronate structures. |
| Mannuronan C-5-epimerase (AlgE1/AlgE6) | Epimerase | Azotobacter vinelandii | Converts M-blocks into G-blocks, creating long G-G sequences. nih.gov | Conversion of mannuronate-rich polymers into G-rich polymers. |
| Mannuronate-specific Lyase (PolyM Lyase) | Lyase (EC 4.2.2.3) | Various marine bacteria | Cleaves glycosidic bonds within homopolymeric blocks of mannuronate (M-blocks). mdpi.comasm.org | Degradation of M-blocks to produce mannuronate oligosaccharides or to enrich for G-blocks. |
| Guluronate-specific Lyase (PolyG Lyase) | Lyase (EC 4.2.2.11) | Various marine bacteria | Cleaves glycosidic bonds within homopolymeric blocks of guluronate (G-blocks). asm.org | Degradation of G-blocks to isolate and enrich for mannuronate-rich blocks. |
Enzymatic Modification and Engineering of Mannuronate Rich Polymers
Mannuronan C-5 Epimerases (ManC5-Es) as Key Biocatalysts
Mannuronan C-5 epimerases (ManC5-Es) are the primary biocatalysts responsible for the post-polymerization modification of alginate. mdpi.comfrontiersin.org These enzymes convert β-D-mannuronic acid residues into α-L-guluronic acid residues at the polymer level. ntnu.no This epimerization reaction is crucial as it directly influences the alginate's composition and sequential structure, thereby determining its functional properties like gel strength, viscosity, and biocompatibility. frontiersin.orgnih.gov The ability of ManC5-Es to introduce different patterns of G-residues makes them powerful tools for creating "tailor-made" alginates for various industrial, chemical, and biomedical applications. mdpi.comoup.com
Diversity and Characterization of ManC5-Es from Various Origins
ManC5-Es are produced by both brown algae and certain bacteria, primarily from the genera Azotobacter and Pseudomonas. mdpi.com The enzymes from these different sources exhibit significant diversity in their structure, function, and the patterns of epimerization they produce.
Brown Algae: Alginate from brown algae shows greater variety in M/G ratios and sequences compared to bacterial alginate, suggesting a wider diversity of ManC5-Es. mdpi.com The genome of the brown alga Ectocarpus contains a large multigenic family of 31 putative ManC5-E genes, hinting at functional specializations that allow for precise control over cell wall remodeling. oup.com Similarly, multiple ManC5-E isozymes have been identified in Saccharina japonica, with different isoforms being abundant in different tissues, likely contributing to the varied alginate structures within the plant. scispace.com
Azotobacter Species: Bacteria from the genus Azotobacter, particularly Azotobacter vinelandii, are well-studied sources of ManC5-Es. A. vinelandii secretes a family of seven extracellular epimerases, designated AlgE1 to AlgE7. ntnu.nontnu.no These enzymes have a modular structure and are calcium-dependent. nih.govntnu.no They are known for creating distinct epimerization patterns; for instance, AlgE4 primarily forms alternating MG-blocks, whereas others, like AlgE2 and AlgE6, generate G-blocks of varying lengths. ntnu.noacs.org
Pseudomonas Species: Pseudomonas species also produce ManC5-Es, such as the periplasmic enzyme AlgG in Pseudomonas aeruginosa. nih.govuniprot.org Unlike the extracellular enzymes from Azotobacter, AlgG acts within the periplasm as the alginate polymer is being synthesized and exported. frontiersin.orgnih.gov Some Pseudomonas epimerases, like PmC5A from P. mendocina, have been reported to possess both epimerase and lyase activities. mdpi.com
Below is a table summarizing the characteristics of ManC5-Es from different origins.
| Origin | Enzyme Family/Example | Location | Key Characteristics | Product Pattern |
| Brown Algae | Ectocarpus MEPs, S. japonica MC5Es | Cell Wall | Large multigenic families, functional specialization. oup.comscispace.com | Diverse patterns, including MG- and GG-blocks. oup.comscispace.com |
| Azotobacter vinelandii | AlgE1-AlgE7 | Extracellular | Modular (A- and R-modules), Ca²⁺-dependent. nih.govntnu.no | Enzyme-specific; e.g., AlgE4 (MG-blocks), AlgE6 (G-blocks). ntnu.noacs.org |
| Pseudomonas aeruginosa | AlgG | Periplasmic | Part of the biosynthesis complex, Ca²⁺-independent. frontiersin.orgnih.gov | Primarily alternating MG-blocks. nih.gov |
Structural Biology of ManC5-Es: Active Site and Domain Architecture
The three-dimensional structures of several ManC5-Es have been resolved, revealing key insights into their function. A common feature is a right-handed parallel β-helix fold, first identified in the catalytic A-module of AlgE4 from A. vinelandii. mdpi.comnih.gov
The extracellular epimerases from A. vinelandii (AlgE1-7) exhibit a distinctive modular architecture, consisting of one or two catalytic 'A-modules' and a variable number (one to seven) of regulatory 'R-modules'. ntnu.nontnu.no The A-modules are responsible for the catalytic activity, while the R-modules are thought to enhance the activity and may play a role in determining the epimerization pattern. ntnu.nontnu.no
The catalytic site is located within a positively charged cleft on the enzyme's surface. ntnu.nonih.gov A conserved amino acid motif, YG(F/I)DPH(D/E), has been identified in all known bacterial and algal ManC5-Es. nih.gov Site-directed mutagenesis studies on AlgE4 have confirmed that several residues within this motif, including Tyr149, Asp152, and His154, are essential for catalytic activity. nih.gov The structure of the periplasmic epimerase AlgG from P. syringae also shows a right-handed parallel β-helix with an elaborate lid structure covering the active site. nih.gov
Catalytic Mechanism of C5 Epimerization in Mannuronate Residues
The catalytic mechanism of ManC5-Es is proposed to be a three-step process, analogous to the β-elimination reaction of alginate lyases. mdpi.comnih.govcazypedia.org
Charge Neutralization: An amino acid residue in the active site, such as Arginine (Arg345 in AlgG), neutralizes the negative charge of the carboxylate group on the mannuronate residue. nih.gov This lowers the pKa of the proton at the C-5 position. ntnu.no
Proton Abstraction: A catalytic base, likely a Histidine residue (His319 in AlgG, Tyr149 in AlgE4), abstracts the proton from the C-5 carbon. nih.govnih.gov This results in the formation of a transient, resonance-stabilized enolate intermediate. cazypedia.org
Reprotonation: A catalytic acid, which could be a water molecule or another amino acid residue (like His154 in AlgE4), donates a proton to the opposite face of the C-5 carbon. nih.govnih.gov This inverts the stereochemistry at this position, converting the β-D-mannuronic acid residue into an α-L-guluronic acid residue. ntnu.no In the case of a lyase reaction, this third step involves the cleavage of the glycosidic bond instead of reprotonation. mdpi.com
Factors Influencing ManC5-E Activity and Specificity
The activity and specificity of Mannuronan C-5 Epimerases are influenced by several factors, which can be manipulated for biotechnological applications.
Calcium Ions (Ca²⁺): The extracellular epimerases from A. vinelandii are notably calcium-dependent, with optimal activity typically observed at low millimolar concentrations of Ca²⁺. nih.govnih.gov The ion is believed to be important for the structural integrity and function of the enzyme. researchgate.net In contrast, the periplasmic AlgG from P. aeruginosa does not require Ca²⁺ for its activity. nih.gov
pH and Temperature: Most ManC5-Es exhibit optimal activity in a pH range of 6.5 to 7.0 and at temperatures around 37°C. nih.gov The enzymes are often sensitive to alkaline conditions, losing activity at a pH above 8. nih.gov
Substrate Chain Length: Studies on P. aeruginosa AlgG have shown that the enzyme requires a minimum substrate length of nine monosaccharide residues. nih.gov The catalytic efficiency (kcat) increases with substrate size up to about 20 residues, after which it remains constant. nih.gov
Acetylation: The presence of O-acetyl groups on mannuronate residues can inhibit the action of epimerases. ntnu.nouniprot.org This suggests that acetylation is a natural mechanism for controlling the extent of epimerization in vivo. ntnu.no Some enzymes, like PsmE from P. syringae, are bifunctional, possessing both deacetylase and epimerase activity, allowing them to act on acetylated alginates. ntnu.no
Engineering of Mannuronate-Rich Polysaccharides via ManC5-Es
The unique ability of different ManC5-Es to generate specific monomer sequences makes them invaluable tools for engineering alginates with predefined characteristics. By selecting specific enzymes or combinations of enzymes, it is possible to control the final structure of the polysaccharide. nih.govoup.com
Tailoring Monomer Ratios and Block Distributions for Desired Polymeric Structures
The goal of enzymatic engineering is to control the M/G ratio and, more importantly, the distribution of these monomers into MM-, GG-, and MG-blocks. The properties of alginate are highly dependent on this block structure. For example, long stretches of G-residues (GG-blocks) are responsible for forming strong, brittle hydrogels in the presence of divalent cations like Ca²⁺, while alternating MG-blocks form more flexible and elastic gels. scispace.comnih.gov
Researchers have successfully used ManC5-Es to modify low-G-content alginates into high-G-content products. For instance, a combination of AlgE4 (an MG-block former) and AlgE1 (a G-block former) from A. vinelandii was used to increase the G-content of alginate from seaweed from 32% to as high as 81%. ntnu.nomdpi.com This demonstrates the potential to upgrade low-value algal biomass into high-value, G-rich alginates suitable for biomedical applications. mdpi.com
Furthermore, high-throughput screening of mutant epimerase libraries has led to the isolation of novel enzymes with enhanced abilities to create specific structures, such as long G-blocks, more efficiently than their wild-type counterparts. ntnu.noresearchgate.net This approach of directed evolution opens up possibilities for creating a wide range of customized alginates with novel physicochemical properties for targeted applications. oup.com
The table below provides examples of how different epimerases can be used to tailor alginate structures.
| Enzyme(s) | Substrate | Resulting Structure | Key Outcome |
| AlgE4 (A. vinelandii) | Polymannuronic acid | Alternating (MG)n blocks nih.govntnu.no | Increased flexibility. |
| AlgE6 (A. vinelandii) | Polymannuronic acid | G-blocks acs.org | Increased gel strength and brittleness. |
| AlgE1 + AlgE4 (A. vinelandii) | Low-G alginate (from seaweed) | High G-content (up to 81%) alginate mdpi.com | Conversion of low-value to high-value alginate. |
| Mutant Epimerases | Polymannuronic acid | More efficient G-block formation ntnu.noresearchgate.net | Creation of novel alginates with enhanced properties. |
Production of Specific Mannuronate/Guluronate Oligosaccharide Sequences
The creation of defined mannuronate/guluronate (M/G) oligosaccharide sequences is achieved through the precise action of mannuronan C-5-epimerases. These enzymes convert M residues into G residues at the polymer level, allowing for the engineering of alginates with desired block structures and properties. wiley-vch.de, ntnu.no, researchgate.net Different epimerases exhibit distinct modes of action, leading to varied G-residue patterns. frontiersin.org
For instance, the epimerase AlgE4 from Azotobacter vinelandii is known to introduce G residues in an alternating fashion, converting polymannuronic acid into a polymer with a nearly pure alternating MG-structure. wiley-vch.de, nih.gov By combining the action of different epimerases, it is possible to generate more complex and highly specific sequences. A notable strategy involves the sequential use of enzymes; for example, using AlgE4 to create an MG-alternating substrate, which can then be acted upon by an enzyme like AlgE1, known for creating long G-blocks. ntnu.no This enzymatic tailoring allows for the conversion of M-rich alginates, which are common from many seaweed sources, into G-rich alginates with high gel-forming capacity. ntnu.no The production of these specific oligosaccharides can be achieved by controlling the enzymatic reaction conditions, such as the enzyme-to-substrate ratio and incubation time. sci-hub.se
Exploitation of Bifunctional Epimerases with Lyase Activities
Some mannuronan C-5-epimerases possess a dual functionality, exhibiting both epimerase and alginate lyase activities. nih.gov A well-studied example is the AlgE7 enzyme from Azotobacter vinelandii, which can catalyze the conversion of M to G residues and also cleave the alginate chain via a β-elimination mechanism. frontiersin.org, nih.gov, ntnu.no The reaction mechanisms for epimerization and lysis are thought to be similar, starting with the abstraction of a proton from the C-5 position of the uronic acid residue. biorxiv.org, ntnu.no The pathway diverges in the final step: proton donation back to the C-5 results in epimerization, while proton donation to the glycosidic bond leads to chain cleavage. biorxiv.org
This bifunctionality is of significant interest for producing specific alginate oligosaccharides. The activity of these enzymes can be modulated by reaction conditions. nih.gov Research on AlgE7 has shown that the presence of calcium ions promotes its lyase activity, whereas sodium chloride tends to reduce lyase activity and enhance epimerization. nih.gov, biorxiv.org, biorxiv.org The preferential cleavage sites for AlgE7 have been identified as M|XM and G|XM (where X can be M or G), indicating a complex interplay between the two activities. nih.gov, biorxiv.org Mutational studies have identified key amino acid residues, such as R148 in AlgE7, that are critical for the lyase function, and altering these residues can create variants with only epimerase activity. ntnu.no, biorxiv.org This understanding provides a powerful tool for engineering enzymes to produce alginate fragments with defined structures.
Advanced Assays for Epimerase Activity and Product Analysis
Characterizing the products of enzymatic modification requires advanced analytical techniques capable of determining monomer composition, sequence distribution, and molecular weight. ntnu.no Given the complexity of the resulting polymer structures, a combination of spectroscopic and chromatographic methods is often employed to gain a comprehensive understanding of the modified alginate.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Real-Time Reaction Monitoring
Furthermore, NMR can provide detailed sequence information by identifying signals corresponding to the different diad (MM, GG, MG) and triad (B1167595) (MMM, GGG, MGM, etc.) arrangements within the polymer chain. nih.gov, acs.org This capability is invaluable for assessing the specific patterns introduced by different epimerases.
A particularly powerful application is time-resolved NMR, where spectra are recorded at regular intervals throughout the enzymatic reaction. nih.gov, acs.org This pseudo-2D experiment allows researchers to monitor the reaction kinetics in real-time, observing the decrease in substrate signals (e.g., from M-blocks) and the simultaneous increase in product signals (e.g., from G-blocks or MG-blocks). nih.gov, asm.org This method has been instrumental in elucidating the mode of action of bifunctional enzymes like AlgE7, enabling the simultaneous analysis of both epimerase and lyase activities under various conditions. nih.gov, biorxiv.org
| NMR Technique | Information Obtained | Application Example | Reference |
|---|---|---|---|
| ¹H and ¹³C NMR | M/G ratio, monomer composition, sequence distribution (diads, triads) | Characterizing the final product of an epimerization reaction to determine G-content and block structure. | rsc.org, mdpi.com |
| Time-Resolved NMR | Reaction kinetics, simultaneous monitoring of epimerase and lyase activity, mode of action | Studying the activity of bifunctional AlgE7 by observing changes in M and G signals over time. | nih.gov, acs.org |
| ¹³C HSQC | Verification of end products | Confirming the structure of oligosaccharides produced by AlgE7. | nih.gov |
Chromatographic and Spectroscopic Methods for Product Characterization
Alongside NMR, various chromatographic and spectroscopic methods are essential for a full characterization of enzymatically modified alginates.
Chromatographic Methods:
High-Performance Anion-Exchange Chromatography (HPAEC): This is a high-resolution technique for separating charged oligosaccharides. researchgate.net When coupled with Pulsed Amperometric Detection (PAD), HPAEC-PAD is a powerful tool for the separation, identification, and quantification of various unsaturated alginate oligosaccharides produced by lyase activity. researchgate.net, nih.gov The method can separate structurally different disaccharides and trisaccharides, with analysis of a single sample completed in as little as 30 minutes. researchgate.net, nih.gov Coupling HPAEC with Mass Spectrometry (MS) further enhances identification capabilities. jst.go.jp, tandfonline.com, nih.gov
Size-Exclusion Chromatography (SEC): Often combined with Multi-Angle Laser Light Scattering (MALLS), SEC-MALLS is used to determine the average molecular weight and the molecular weight distribution (polydispersity) of alginate polymers and their degradation products. bohrium.com, mdpi.com This is crucial for assessing the extent of depolymerization by alginate lyases.
Spectroscopic Methods:
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides a relatively rapid method for estimating the M/G ratio of an alginate sample. rsc.org, researchgate.net The technique relies on identifying specific absorption bands associated with either mannuronic or guluronic acid units. For instance, the ratio of absorbance intensities at specific wavenumbers (e.g., ~1030 cm⁻¹ for M and ~1080 cm⁻¹ for G) can be correlated to the M/G ratio, though this method is generally considered less precise than NMR. rsc.org, researchgate.net
| Method | Primary Use | Key Findings/Capabilities | Reference |
|---|---|---|---|
| HPAEC-PAD/MS | Separation and quantification of oligosaccharides | Separates and identifies unsaturated oligosaccharides (dimers, trimers, etc.) produced by lyases. | researchgate.net, nih.gov |
| SEC-MALLS | Molecular weight determination | Measures average molecular weight and polydispersity of alginate fragments. | bohrium.com, nih.gov |
| FTIR Spectroscopy | Estimation of M/G ratio | Provides a rapid, semi-quantitative measure of monomer composition based on characteristic IR bands. | rsc.org, researchgate.net |
| Mass Spectrometry (ES-MS/MS) | Sequence analysis of oligosaccharides | Determines the sequence of M and G residues in homo- and hetero-oligomeric fragments. | nih.gov |
Advanced Structural Characterization of Sodium Mannuronate and Its Oligomers/polymers
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural characterization of sodium mannuronate and its parent polymer, alginate. cdnsciencepub.com It provides atomic-level information on monomer composition, sequence, linkage conformations, and dynamics. ntnu.no
One-dimensional (1D) ¹H NMR spectroscopy is a fundamental technique for quantifying the monomeric composition of alginates. The anomeric protons of β-D-mannuronic acid (H-1 of M) and α-L-guluronic acid (H-1 of G) resonate at distinct chemical shifts, allowing for the determination of the M/G ratio. cdnsciencepub.comresearchgate.net Specifically, signals around 5.0-5.2 ppm are typically assigned to the anomeric proton of G, while the anomeric proton of M and the H-5 proton of G in an alternating sequence (GM) overlap in the region of 4.7-4.9 ppm. researchgate.net For more detailed sequence analysis, ¹³C NMR is utilized, as the chemical shifts of the carbon atoms are sensitive to the nature of the neighboring monomer units (dyad and triad (B1167595) sequences). researchgate.net
Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed for unambiguous assignment of all proton and carbon signals within the mannuronate and guluronate residues. nih.govntnu.no COSY and TOCSY experiments reveal proton-proton scalar coupling networks within each sugar ring, while HSQC and HMBC correlate protons with their directly attached or long-range coupled carbon atoms, respectively. nih.govntnu.no This suite of experiments enables the detailed mapping of monomer sequences (e.g., MM, GG, MG, GM dyads and MMM, GGG, MGM, GMG triads), providing a complete picture of the polymer's primary structure. researchgate.netnih.gov
| Nucleus | Residue/Sequence | Assignment | Typical Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|---|
| ¹H | G | H-1 | 5.07 - 5.20 | cdnsciencepub.comresearchgate.net |
| ¹H | M | H-1 | 4.68 - 4.80 | researchgate.netcdnsciencepub.com |
| ¹H | GM | H-5 (of G) | 4.70 - 4.90 | researchgate.net |
| ¹³C | G | C-1 | ~102 | researchgate.net |
| ¹³C | M | C-1 | ~101 | researchgate.net |
| ¹³C | G | C-6 (Carboxyl) | ~176 | researchgate.net |
| ¹³C | M | C-6 (Carboxyl) | ~176 | researchgate.net |
Solid-state NMR (SSNMR) spectroscopy is a powerful technique for analyzing the structure of this compound-containing polymers in their native solid or semi-solid (hydrogel) states. nih.gov This method circumvents the need for sample dissolution, which can be challenging for high molecular weight or cross-linked alginates and avoids potential structural changes induced by sample preparation for solution-state NMR. researchgate.netresearchgate.net
The most common SSNMR technique applied to alginates is ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS). researchgate.netresearchgate.net ¹³C CP/MAS NMR spectra provide information on the monomer composition and can distinguish between different polymorphic forms or packing arrangements in the solid state. nih.gov The resonances for the carboxyl (C-6), anomeric (C-1), and other ring carbons (C-2 to C-5) of mannuronate and guluronate residues can be resolved. researchgate.net Notably, SSNMR is less affected by factors such as high viscosity or the presence of divalent cations (like calcium) that can complicate solution-state NMR analysis. researchgate.net This makes ¹³C CP/MAS NMR a more robust method for the quantitative analysis of the M/G ratio in intact, powdered alginate samples. researchgate.net
Time-resolved NMR spectroscopy is a specialized technique used to monitor chemical and conformational changes in this compound polymers over time. ntnu.no It is particularly valuable for studying reaction kinetics, such as the enzymatic epimerization of β-D-mannuronic acid to α-L-guluronic acid by alginate epimerases. ntnu.noresearchgate.net By recording a series of 1D NMR spectra at specific time intervals, researchers can track the disappearance of substrate signals (e.g., M-residues) and the concurrent appearance of product signals (e.g., G-residues). ntnu.nobiorxiv.org
This approach provides quantitative data on reaction rates and can elucidate the mode of action of enzymes (i.e., endo- vs. exo-lytic activity). biorxiv.org The use of ¹³C-labeled substrates, such as ¹³C-1-labeled polymannuronan, can significantly enhance the signal-to-noise ratio and simplify the spectra, allowing for more precise tracking of the reaction progress and identification of intermediates. ntnu.nobiorxiv.org Time-resolved NMR experiments offer a dynamic window into the structural transformations of this compound polymers, which is crucial for understanding their biosynthesis and enzymatic modification. researchgate.net
Solid-State NMR for Structural Elucidation in Solid and Semi-Solid States
Mass Spectrometry (MS) and Hyphenated Techniques
Mass spectrometry and its hyphenated forms are pivotal in determining the molecular weight and sequence of this compound oligomers and the molecular weight distribution of its polymers.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of non-volatile, polar molecules like this compound oligomers. nih.govlibretexts.org It allows for the precise mass determination of oligosaccharides, enabling the confirmation of their composition (i.e., the number of mannuronate and guluronate units). nih.gov ESI-MS is often used to characterize the products of the partial hydrolysis or enzymatic degradation of alginate polymers. nih.govcore.ac.uk
The technique generates multiply charged ions of the oligomers, which allows for the analysis of molecules with masses that exceed the mass-to-charge (m/z) range of the analyzer. nih.gov One challenge in the ESI-MS of this compound is the formation of adducts with cations like sodium and potassium, which can complicate the spectra. nih.gov However, careful control of solution conditions can minimize these effects and provide clear data on the size and composition of oligomeric species. nih.gov
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) is a powerful hyphenated technique for the absolute characterization of this compound polymers in solution. wyatt.com The SEC column first separates the polymer molecules based on their hydrodynamic volume. wyatt.com The eluent then passes through a series of detectors, including a MALS detector and a concentration detector (typically a differential refractive index, dRI, detector). acs.orgjmb.or.kr
The MALS detector measures the intensity of light scattered by the polymer molecules at multiple angles. wyatt.com This data, combined with the concentration measurement from the dRI detector, allows for the direct calculation of the weight-average molecular weight (Mw) at every elution volume, independent of column calibration standards. wyatt.com This is a significant advantage over conventional SEC, which relies on standards that may not accurately reflect the conformation of the polysaccharide being analyzed. lcms.cz Furthermore, SEC-MALS can determine other key parameters, including the number-average molecular weight (Mn), the polydispersity index (PDI = Mw/Mn), and the radius of gyration (Rg) for molecules larger than 10 nm. wyatt.comacs.org These parameters provide comprehensive information on the size distribution and conformational shape (e.g., random coil, rod-like) of the polymer in solution. jmb.or.kr
| Parameter | Description | Example Value (for a polysaccharide) | Reference |
|---|---|---|---|
| Weight-Average Molecular Weight (Mw) | The average molecular weight weighted by the mass of each polymer chain. More sensitive to larger molecules. | 469 kDa | acs.org |
| Number-Average Molecular Weight (Mn) | The average molecular weight weighted by the number of polymer chains. More sensitive to smaller molecules. | 218 kDa | acs.org |
| Polydispersity Index (PDI) | A measure of the broadness of the molecular weight distribution (Mw/Mn). A value of 1 indicates a monodisperse sample. | 2.15 (469/218) | acs.org |
| Radius of Gyration (Rg) | The root-mean-square distance of the molecule's components from its center of mass. Provides insight into molecular size and conformation. | 34.4 nm | acs.org |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bond Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. When a sample is exposed to infrared radiation, its molecules absorb energy at specific frequencies that correspond to their vibrational modes. This absorption pattern generates a unique spectral fingerprint, revealing the presence of distinct chemical bonds.
The FTIR spectrum of this compound is primarily characterized by bands from the carboxylate and hydroxyl functional groups, along with the glycosidic linkages that constitute the polysaccharide backbone. A prominent, broad absorption band, typically seen between 3600-3200 cm⁻¹, is due to the O-H stretching vibrations of the hydroxyl groups. mdpi.com The width of this peak is a result of both intramolecular and intermolecular hydrogen bonding.
A key feature in the FTIR spectrum is the strong absorption band that corresponds to the asymmetric stretching vibration of the carboxylate group (COO⁻), which generally appears around 1617-1600 cm⁻¹. ecronicon.netresearchgate.net The symmetric stretching vibration for this group is usually located in the 1420-1411 cm⁻¹ range. ecronicon.netresearchgate.net The exact positions of these bands can be influenced by the local environment, including the counter-ion (in this case, sodium) and the level of hydration.
The "fingerprint region," located between 1200 cm⁻¹ and 950 cm⁻¹, contains a complex series of bands resulting from C-O and C-C stretching vibrations, as well as C-O-H and C-O-C bending vibrations within the pyranose ring structure. researchgate.net Specifically, the band around 1030 cm⁻¹ is often linked to the C-O stretching of the pyranose ring. ecronicon.net The absorption band for the β-glycosidic linkage is typically observed near 878 cm⁻¹. ecronicon.net
Table 1: Characteristic FTIR Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3434 | O-H stretching | Hydroxyl groups (hydrogen-bonded) mdpi.com |
| ~2925 | C-H stretching | Aliphatic C-H ecronicon.net |
| ~1616 | Asymmetric COO⁻ stretching | Carboxylate group mdpi.com |
| ~1415 | Symmetric COO⁻ stretching | Carboxylate group mdpi.com |
| ~1099 | C-O-C stretching | Ether linkage mdpi.com |
| ~1030 | C-O stretching | Pyranose ring ecronicon.net |
| ~878 | C-H deformation | β-mannuronic acid residues ecronicon.net |
Note: The precise peak positions may vary slightly depending on sample preparation, hydration state, and the specific polymeric or oligomeric form.
Raman Spectroscopy for Structural Fingerprinting and Interactions
Raman spectroscopy is a complementary vibrational technique that offers valuable insights into the structure of this compound. While FTIR measures the absorption of infrared light, Raman spectroscopy analyzes the inelastic scattering of monochromatic light, typically from a laser. pharmtech.com The resulting Raman spectrum provides information about molecular vibrations that are "Raman active," which requires a change in the molecule's polarizability.
A significant advantage of Raman spectroscopy for studying aqueous biopolymers like this compound is the weak Raman signal of water. lodz.pl This allows for the analysis of samples in their native aqueous environment with minimal interference from the solvent, a common challenge in FTIR spectroscopy. lodz.pl
The Raman spectrum of this compound serves as a detailed structural fingerprint. pharmtech.com The symmetric stretching vibration of the carboxylate group (COO⁻), which appears around 1413 cm⁻¹, is typically strong in the Raman spectrum. researchgate.net The region between 1200 cm⁻¹ and 950 cm⁻¹ is rich with information about the conformation of the pyranose rings and glycosidic linkages. researchgate.net For example, bands in the 950-800 cm⁻¹ range are sensitive to the conformation of mannuronic acid residues and the C-O-C stretching of the glycosidic bond. uchile.cl
Raman spectroscopy is also a powerful tool for examining intermolecular and intramolecular interactions. americanpharmaceuticalreview.com Changes in the Raman spectrum, such as shifts in peak positions or variations in peak intensities, can signal alterations in hydrogen bonding, coordination with metal ions, or conformational changes during gelation or when interacting with other molecules. americanpharmaceuticalreview.com For instance, studying the carboxylate stretching bands can offer information on the binding of divalent cations, a critical aspect of alginate gel formation.
Table 2: Key Raman Bands for Structural Analysis of this compound
| Raman Shift (cm⁻¹) | Assignment | Structural Information |
|---|---|---|
| ~2935 | C-H stretching | Aliphatic groups |
| ~1602 | Asymmetric COO⁻ stretching | Carboxylate group researchgate.net |
| ~1413 | Symmetric COO⁻ stretching | Carboxylate group, sensitive to cation binding researchgate.net |
| ~1098 | C-O-C symmetric stretching | Mannuronate links researchgate.net |
| ~946 | C-O stretching, C-C-H and C-O-H deformation | Uronic acids uchile.cl |
| ~863 | β-C1–H group deformation | β-glycosidic linkage conformation uchile.cl |
| ~817 | Ring deformation in C-C-O groups | Pyranose ring conformation researchgate.net |
Note: Raman band positions and intensities can be affected by factors such as pH, ionic strength, and the presence of other solutes.
By integrating data from both FTIR and Raman spectroscopy, a more comprehensive understanding of the molecular structure and interactions of this compound and its related oligomers and polymers can be developed. These techniques are essential for quality control, structural elucidation, and for understanding the fundamental properties of this significant biopolymer.
Molecular Interactions and Conformational Studies of Sodium Mannuronate
Interactions with Divalent Cations and Ionic Crosslinking Mechanisms
The interaction of sodium mannuronate with divalent cations is a key aspect of its chemistry, leading to the formation of hydrogels through ionic crosslinking. This process is influenced by the type of cation and the composition of the polymer.
Alginate, a copolymer of β-D-mannuronate (M) and α-L-guluronate (G) residues, forms gels in the presence of divalent cations like Ca²⁺ through a mechanism famously described by the "egg-box" model. rjptonline.orgnih.govmdpi.com This model primarily involves the G-blocks of the alginate chain. The specific chair conformation of the G-residues creates a cavity that is ideal for the chelation of divalent cations. uni-due.de When two G-block regions from adjacent polymer chains align, they form a corrugated structure resembling an egg-box, with the divalent cations acting as the "eggs" held within the interstices. rjptonline.orgnih.gov This creates junction zones that crosslink the polymer chains, leading to the formation of a three-dimensional gel network. rjptonline.orgencyclopedia.pub
While the G-blocks are the primary sites for this strong and specific binding, the M-blocks, and alternating MG-blocks also interact with divalent cations, although the association is generally considered to be weaker and less ordered. mdpi.comrandallcygan.com The planar structure of MM-blocks does not provide the same favorable geometry for cation binding as the G-blocks. randallcygan.com However, some studies suggest that certain cations, like Ca²⁺, can also bind to MG-blocks, and Ba²⁺ can bind to both G- and M-blocks. csfarmacie.cz
The formation of these junction zones is a cooperative process, and the stability of the gel is dependent on the length of the G-block sequences, with a certain number of adjacent G-residues required to form a stable junction. encyclopedia.pub The rate of gelation is also a critical factor, with slower gelation leading to more uniform and mechanically robust gel structures. nih.gov
The ratio of mannuronate (M) to guluronate (G) residues (the M/G ratio) in an alginate polymer significantly influences its affinity and selectivity for different divalent cations. nih.govresearchgate.net Alginates with a higher proportion of G-blocks generally form stronger and more rigid gels due to the specific and strong interactions within the "egg-box" structure. researchgate.net
The binding affinity for different divalent cations follows a general trend, which can be influenced by the M/G ratio. For high-G alginates, the affinity often follows the order: Ba²⁺ > Sr²⁺ > Ca²⁺. units.it In contrast, for high-M alginates, this order can differ. units.it For instance, the addition of BaCl₂ to high-M alginates does not produce the same marked increase in gel strength as it does for high-G alginates. units.it
Studies have shown that different cations exhibit preferential binding to specific block types. For example, Sr²⁺ ions show a preference for G-units, while Ca²⁺ ions can bind to both G- and MG-blocks. csfarmacie.cz The binding of Cu²⁺ ions, however, appears to show no strong preference between M and G units. csfarmacie.cz This selectivity is attributed to the specific coordination chemistry and geometric fit between the cation and the binding sites on the polymer chain. randallcygan.com
A study on the complexation of trivalent metal cations with mannuronate models found that the binding energy followed the trend: Fe³⁺ ≈ Cr³⁺ > Al³⁺ ≈ Ga³⁺ ≫ Sc³⁺ ≥ La³⁺. nih.gov This indicates that the nature of the cation plays a crucial role in the strength of the interaction.
Table 1: Influence of M/G Ratio on Cation Binding and Gel Properties
| Property | High M-Content Alginate | High G-Content Alginate |
| Gel Strength | Weaker, more elastic gels | Stronger, more brittle gels |
| Cation Affinity | Lower affinity for Ca²⁺ | Higher affinity for Ca²⁺ |
| Primary Binding Blocks | MM and MG blocks | GG blocks ("egg-box") |
| Typical Application | Viscous solutions, soft gels | Strong gel formation |
This table provides a generalized comparison. Actual properties can vary based on the specific alginate source, molecular weight, and block distribution.
The "Egg-Box" Model and Gel Network Formation in Mannuronate-Guluronate Copolymers
Polymer Chain Dynamics and Rheological Behavior
The rheological properties of this compound solutions and the gels they form are complex and depend on a variety of factors, including molecular weight, monomer composition, concentration, pH, and ionic strength.
This compound solutions exhibit viscoelastic behavior, meaning they possess both viscous (liquid-like) and elastic (solid-like) properties. polimi.it At low concentrations, these solutions may behave as Newtonian fluids, but as the concentration increases, they typically become non-Newtonian and shear-thinning. nih.gov
The transition from a solution (sol) to a gel is a critical rheological event. aip.org The gel point, where the storage modulus (G') and loss modulus (G'') are equal, marks this transition. aip.org In the gel state, the storage modulus is significantly higher than the loss modulus, indicating a predominantly elastic, solid-like behavior. aip.orgmdpi.com These hydrogels can be elastic at small strains but become viscoelastic at larger strains, which contributes to their toughness. acs.org
The dynamic moduli (G' and G'') are key parameters used to characterize the viscoelasticity of these systems. researchgate.netpolimi.it G' represents the elastic component, or the energy stored during deformation, while G'' represents the viscous component, or the energy dissipated as heat. polimi.it
The rheological properties of this compound are strongly influenced by its molecular weight, the M/G ratio, and the polymer concentration.
Molecular Weight: An increase in the molecular weight of the polymer generally leads to an increase in the viscosity of the solution. tainstruments.com For a given concentration, higher molecular weight polymers will have more entanglements, resulting in a higher viscosity. tainstruments.com The mechanical properties of the resulting gels are also affected, with higher molecular weight alginates often forming stronger gels. nih.gov
Monomer Ratio (M/G Ratio): The M/G ratio has a significant impact on the rheological behavior. nih.govresearchgate.net Alginates with a high G content tend to form stronger and more brittle gels, while those with a high M content typically form more elastic and weaker gels, or viscous solutions. researchgate.net
Concentration: As the concentration of this compound in a solution increases, the viscosity also increases. polimi.it At higher concentrations, the polymer chains are closer together, leading to increased interactions and entanglements. This effect is also observed in the dynamic moduli of the resulting hydrogels, where higher polymer concentrations lead to higher G' and G'' values. polimi.it
Table 2: Impact of Key Parameters on Rheology
| Parameter | Effect on Solution Viscosity | Effect on Gel Strength |
| Increasing Molecular Weight | Increases | Generally Increases |
| Increasing G-Content (Lower M/G Ratio) | Can vary | Increases (more brittle) |
| Increasing M-Content (Higher M/G Ratio) | Generally leads to lower viscosity solutions | Decreases (more elastic) |
| Increasing Concentration | Increases | Increases |
The conformation of the this compound polymer chain in solution, and consequently its viscosity, is sensitive to changes in pH and ionic strength. nih.govscholaris.ca
pH: The carboxyl groups on the mannuronate residues have a pKa value, and their degree of ionization is dependent on the pH of the solution. At a pH above the pKa, the carboxyl groups are deprotonated and carry a negative charge. The electrostatic repulsion between these charged groups causes the polymer chain to adopt a more extended and rigid conformation, leading to an increase in solution viscosity. scholaris.ca Conversely, at low pH, the carboxyl groups are protonated, reducing electrostatic repulsion and allowing the polymer to adopt a more compact, coiled conformation, resulting in lower viscosity. nih.gov
Ionic Strength: The presence of salts in the solution affects the ionic strength. An increase in ionic strength screens the electrostatic repulsions between the charged carboxyl groups on the polymer chain. mdpi.comconicet.gov.ar This allows the polymer chain to become more flexible and adopt a more compact conformation, which leads to a decrease in the intrinsic viscosity of the solution. scholaris.caconicet.gov.ar However, the effect of ionic strength can be complex. In some cases, at high polymer concentrations, the addition of salt can lead to an increase in viscosity. polimi.it
Influence of Molecular Weight, Monomer Ratio, and Concentration on Rheology
Intra- and Intermolecular Interactions
The behavior of this compound in solution is dictated by a balance of forces within and between the polymer chains. These interactions are crucial for its physical properties, such as viscosity and gel formation.
Electrostatic Repulsions within Mannuronate Polymer Chains
This compound is a polyelectrolyte, and its polymer chains contain carboxylate groups (COO⁻) that are negatively charged at neutral pH. nih.govrsc.org This charge leads to significant electrostatic repulsion between different segments of the same polymer chain (intramolecular) and between adjacent polymer chains (intermolecular). nih.govresearchgate.net This repulsion forces the polymer chains to adopt a more rigid and extended conformation in aqueous solutions. researchgate.netresearchgate.net
The presence of these repulsive forces has a direct impact on the swelling behavior of hydrogels made from this compound. The electrostatic repulsion between the negatively charged carboxylate ions contributes to the expansion of the hydrogel network, increasing its swelling capacity and mesh size. nih.gov However, this effect is sensitive to the ionic environment. The addition of salts, such as sodium chloride (NaCl), can shield the negative charges on the polymer chains. This "charge screening" effect reduces the electrostatic repulsion, leading to a decrease in swelling and a more flexible chain conformation. nih.govresearchgate.netturkjps.org In salt-free solutions, alginate, the parent polymer of this compound, assumes a more expanded conformation due to these intra-chain electrostatic repulsions. researchgate.net The viscosity of this compound solutions is also influenced by these electrostatic interactions; a large increase in viscosity upon dissolution is partly attributed to intermolecular repulsive forces. researchgate.net
| Factor | Effect on Electrostatic Repulsion | Consequence for Polymer Chain | Supporting Evidence |
| High Charge Density (deprotonated carboxyl groups) | Increased repulsion | More rigid and extended conformation | nih.govresearchgate.net |
| Addition of Salt (e.g., NaCl) | Decreased repulsion (charge screening) | More flexible and coiled conformation | nih.govresearchgate.netturkjps.org |
| Low Ionic Strength (salt-free solution) | Strong repulsion | Expanded conformation | researchgate.net |
Hydrophobic Contributions to Mannuronate Polymer Behavior in Aqueous Systems
While electrostatic interactions are dominant, hydrophobic interactions also play a role in the behavior of this compound in aqueous environments. Although alginate is considered a hydrophilic polymer, it possesses regions with hydrophobic character. These hydrophobic regions are associated with the C-H groups on the pyranosyl rings of the mannuronate residues.
Studies have shown that these intrinsic hydrophobic characteristics are relatively weak but can be significant in certain contexts. For instance, hydrophobic interactions can drive the formation of complexes between alginate and other molecules, such as certain peptides. The introduction of hydrophobic modifications to the alginate backbone can lead to the formation of intra- or intermolecular associations in aqueous solutions, influencing the rheological properties. researchgate.net Research on sodium propanoate and butanoate, which share the carboxylate feature with mannuronate, indicates that the alkyl chains contribute to hydrophobic hydration. nih.gov This suggests that the nonpolar parts of the mannuronate monomer unit can structure water molecules around them, a hallmark of hydrophobic effects.
| Interaction Type | Description | Significance | Supporting Evidence |
| Intrinsic Hydrophobicity | Arises from C-H groups on the pyranosyl rings. | Generally weak but can contribute to molecular interactions. | |
| Hydrophobic Hydration | Structuring of water molecules around nonpolar parts of the mannuronate unit. | Influences the overall solution behavior. | nih.gov |
| Induced Hydrophobic Associations | Can be enhanced by chemical modification or interaction with other hydrophobic molecules. | Can lead to self-assembly and altered rheological properties. | researchgate.net |
Molecular Modeling and Computational Simulations of Mannuronate Conformations
Molecular modeling and computational simulations have provided significant insights into the conformational dynamics of this compound at an atomic level. These studies have elucidated the flexibility and preferred geometries of the polymer chain.
X-ray diffraction studies have shown that mannuronate residues within homopolymeric blocks typically adopt the 4C1 chair conformation. wiley-vch.de Molecular dynamics simulations have further explored the flexibility of the glycosidic linkages between mannuronate units. These simulations reveal that while regular helical structures can exist, the polymer chain exhibits significant flexibility and variability in its conformation over time. tandfonline.com For single-chain polymannuronate in aqueous solution, simulations suggest a preference for a 9₅-helix, though this should be considered a helical propensity rather than a rigid structure. tandfonline.com
Computational studies have also investigated the interaction of this compound with its environment. Molecular dynamics simulations of protonated mannuronate disaccharides have shown an energetic preference for a specific stable conformation at room temperature. researchgate.net Furthermore, simulations have been used to understand the binding of ions to the polymer chain, indicating that the binding of Ca²⁺ ions is largely non-specific, with the formation of a dense counter-ion atmosphere around the chain rather than tight binding to specific sites. tandfonline.com Quantum chemical calculations have been employed to analyze the intermolecular interactions between alginate dimers and water molecules, highlighting the role of hydrogen bonding in stabilizing molecular arrangements. nih.gov
| Simulation/Modeling Technique | Key Findings for this compound | Reference |
| X-ray Diffraction | Mannuronate residues adopt a 4C1 conformation. | wiley-vch.de |
| Molecular Dynamics (MD) Simulations | Glycosidic linkages are flexible; regular helical structures are only part of the conformational ensemble. | tandfonline.com |
| MD Simulations | Single polymannuronate chains show a propensity for a 9₅-helical form in aqueous solution. | tandfonline.com |
| MD Simulations | Ion binding (e.g., Ca²⁺) is often non-specific, forming a counter-ion atmosphere. | tandfonline.com |
| Quantum Chemical Calculations | Intermolecular hydrogen bonds with water are crucial for stabilizing the polymer's structure in solution. | nih.gov |
Chemical and Enzymatic Degradation of Sodium Mannuronate and Its Derivatives
Enzymatic Degradation by Alginate Lyases
Enzymatic degradation of sodium mannuronate is primarily carried out by a class of enzymes known as alginate lyases. acs.org These enzymes cleave the polymer chain through a specific mechanism, offering a controlled and efficient method for depolymerization. acs.orgmdpi.com The use of enzymes provides advantages such as mild reaction conditions, high efficiency, and specificity. acs.orgnih.gov
Alginate lyases are classified based on their preferential action on the different blocks within the alginate polymer, which consists of poly-β-D-mannuronate (polyM), poly-α-L-guluronate (polyG), and alternating polyMG blocks. acs.orgnih.gov Lyases that specifically target the glycosidic bonds within the mannuronate-rich regions are termed polyM lyases or mannuronate lyases (EC 4.2.2.3). nih.govkkp.go.id These enzymes predominantly cleave the M-M linkages. nih.gov
While some lyases exhibit strict specificity, others can be bifunctional, acting on both M and G blocks, though often with a preference for one over the other. nih.govwikipedia.org For instance, the alginate lyase Aly-SJ02 shows similar activity towards sodium alginate and polyM, but less activity towards polyG. mdpi.com In contrast, some lyases like ALFA4 from Formosa algae KMM 3553T are predominantly active on pure this compound. bohrium.com The specificity of these enzymes is crucial for producing alginate fragments with specific structures, such as homopolymannuronate blocks. nih.gov The environment where the lyase-producing organism is found often dictates the enzyme's substrate specificity, adapting it to the most accessible type of alginate. researchgate.net
Table 1: Examples of Alginate Lyases with Specificity for Mannuronate Blocks
| Enzyme Name | Source Organism | Polysaccharide Lyase (PL) Family | Specificity | Reference |
| AlyRm1 | Rubrivirga marina | PL6 | Prefers PolyM | nih.gov |
| ALFA4 | Formosa algae KMM 3553T | PL6 | Predominantly on pure this compound | bohrium.com |
| BcelPL6 | Bacteroides cellulosilyticus | PL6 | High specificity for polyM; low activity on polyMG; no activity on polyG | nih.gov |
| Alginate Lyase | Pseudomonas aeruginosa | - | Mannuronate specific | kkp.go.id |
| Alginate Lyase | Azotobacter vinelandii | - | Mannuronate specific | kkp.go.id |
| Alginate Lyase III | Sphingomonas sp. | - | Mannuronate specific | ebi.ac.uk |
Alginate lyases catalyze the cleavage of the β-1,4-glycosidic bonds in the this compound chain via a β-elimination reaction. nih.govmdpi.comnih.gov This mechanism differs from hydrolysis as it results in the formation of a double bond between the C4 and C5 carbons of the uronic acid residue at the newly formed non-reducing end. nih.govmdpi.com The product is an unsaturated oligosaccharide. mdpi.com
The catalytic mechanism involves three main steps:
A general base residue in the enzyme's active site, such as Tyrosine or Histidine, abstracts the acidic proton from the C5 position of the mannuronate residue. mdpi.comebi.ac.uk
This is followed by the transfer of electrons from the carboxyl group, which leads to the formation of a double bond between C4 and C5. nih.govmdpi.com
Simultaneously, a general acid residue, often a Tyrosine, protonates the oxygen of the glycosidic bond, facilitating the cleavage of the 4-O-glycosidic linkage. mdpi.comebi.ac.uk
This process results in the depolymerization of the alginate chain and the generation of oligosaccharides with a characteristic 4-deoxy-L-erythro-hex-4-enopyranosyluronic acid (Δ) structure at the non-reducing terminus. nih.govnih.gov
Controlled enzymatic hydrolysis is a highly effective method for producing mannuronate oligosaccharides (MOS) with specific degrees of polymerization (DP). mdpi.comvliz.be By carefully selecting the type of alginate lyase (endolytic or exolytic) and controlling reaction conditions such as time, temperature, and enzyme-to-substrate ratio, the degradation process can be tailored to yield desired products. nih.govmdpi.com
Endolytic alginate lyases cleave glycosidic bonds randomly within the polymer chain, releasing unsaturated oligosaccharides of varying lengths (di-, tri-, and tetra-saccharides are common). nih.govmdpi.com These endo-type lyases are particularly useful for the large-scale production of oligosaccharides. researchgate.netmdpi.com In contrast, exolytic lyases cleave monomers or dimers from the chain ends. mdpi.com The controlled hydrolysis of sodium alginate or polyM blocks by specific lyases can produce a range of MOS with DPs from 2 to 7. mdpi.comnih.govresearchgate.net These resulting oligosaccharides have attracted significant attention due to their diverse biological activities and potential applications in fields like medicine and functional foods. nih.govvliz.be
Mechanisms of Lyase-Mediated Glycosidic Bond Cleavage
Acidic Degradation Pathways and Mechanisms
This compound, like other polysaccharides, is susceptible to degradation in acidic environments through the hydrolytic cleavage of its glycosidic linkages. mdpi.comresearchgate.net This process is generally less specific than enzymatic degradation and can lead to a broader range of products.
Under acidic conditions (typically below pH 5.0), the glycosidic bonds linking the mannuronate residues are broken via acid-catalyzed hydrolysis. mdpi.comreddit.com The generally accepted mechanism for this reaction involves three primary steps: mdpi.comresearchgate.net
Protonation: The oxygen atom within the glycosidic linkage is protonated, forming a conjugated acid.
Hydrolysis: The conjugated acid is hydrolyzed, leading to the cleavage of the C-O bond. This step results in the formation of a non-reducing terminus and a transient carboxonium ion at the reducing end of the other fragment.
Water Addition: A water molecule rapidly attacks the carboxonium ion, resulting in the formation of a new reducing end and completing the cleavage.
This process breaks down the long polymer chains into smaller fragments, ultimately yielding monosaccharides if the reaction is carried to completion. nih.gov However, alginate can be resistant to complete hydrolysis by inorganic acids. researchgate.net
The rate and extent of the acid-induced degradation of this compound are influenced by several key factors.
Table 2: Factors Affecting Acid-Induced Degradation of this compound
| Factor | Influence on Degradation | Details | Reference |
| pH | Increases with decreasing pH | Degradation rate significantly increases at pH values below 5.0. | mdpi.com |
| Acid Type & Concentration | Stronger acids and higher concentrations increase degradation rate | Strong organic acids (e.g., trifluoroacetic acid, formic acid) are often used. researchgate.net Higher acid concentration can lead to more rapid degradation but also potential side reactions. nih.gov | researchgate.netnih.gov |
| Temperature | Higher temperatures accelerate the hydrolysis reaction | Increased temperature provides the necessary activation energy for bond cleavage. High temperatures combined with high acid concentrations can be harsh. | nih.gov |
| Reaction Time | Longer exposure leads to more extensive degradation | Prolonged hydrolysis time results in smaller fragments and eventually monosaccharides. researchgate.net | researchgate.net |
| Polymer Structure | M/G ratio and block distribution affect susceptibility | Glycosidic linkages between mannuronic and guluronic acid (M-G bonds) are more susceptible to acid hydrolysis than M-M or G-G bonds. mdpi.com Therefore, the M/G ratio and the sequence of the blocks influence the degradation pattern. mdpi.comnih.gov | mdpi.comnih.gov |
The molecular weight of the resulting polysaccharide fragments is directly affected by these conditions. mdpi.com For example, treatment with trifluoroacetic acid (TFA) has been shown to effectively break the glycosidic bonds and reduce the molecular weight of sodium alginate. mdpi.com Similarly, the ratio of mannuronate to guluronate (M/G ratio) in the alginate chain can change during acid treatment due to the selective hydrolysis of M-G linkages. mdpi.com
Control of Molecular Weight Reduction through Acid Treatment
The controlled reduction of the molecular weight of this compound, a primary component of sodium alginate, can be effectively achieved through acid hydrolysis. This process involves the cleavage of glycosidic bonds within the polymer chain, leading to smaller polysaccharide fragments. The extent of this degradation, and thus the final molecular weight of the products, is highly dependent on several key reaction parameters, including the type and concentration of the acid, the temperature, and the duration of the treatment. vliz.begoogle.com
Research has demonstrated that various organic and inorganic acids can be employed for the hydrolysis of alginates. Stronger organic acids, such as trifluoroacetic acid (TFA), formic acid, and oxalic acid, are commonly used. researchgate.net For instance, studies have shown that using a stronger organic acid like acetic acid results in a lower molecular weight compared to a weaker organic acid such as tartaric acid under similar conditions. researchgate.net The concentration of the acid is another critical factor; a higher concentration of acid generally leads to a lower molecular weight of the hydrolyzed product.
The temperature and duration of the acid treatment are also pivotal in controlling the molecular weight reduction. A study by Jiao et al. (2019) investigated the effect of acid treatment time on the molecular weight of sodium alginate. In this study, sodium alginate was treated with 0.1 mol/L trifluoroacetic acid (TFA) at 100°C for varying durations. The results, as summarized in the table below, clearly indicate that an increase in the acid treatment time leads to a significant decrease in the molecular weight of the sodium alginate. mdpi.comresearchgate.netnih.gov
Table 1: Effect of Acid Treatment Time on the Molecular Weight of Sodium Alginate. Data sourced from Jiao et al. (2019). mdpi.comresearchgate.netnih.gov
This demonstrates that by carefully selecting the acid and controlling the reaction conditions such as concentration, temperature, and time, it is possible to produce this compound derivatives with a desired range of molecular weights. This controlled degradation is crucial for tailoring the properties of the resulting oligosaccharides for various applications. It is also noteworthy that while acid treatment significantly alters the molecular weight, Fourier transform infrared (FTIR) spectroscopy has shown that the fundamental chemical bonds within the mannuronate and guluronate blocks of the alginate chain are not significantly changed by this process. mdpi.comresearchgate.netnih.gov
Further research has explored the use of other acids and conditions. For example, hydrolysis with acetic acid has been shown to be effective, with the molecular weight of the alginate decreasing as the concentration of acetic acid and the reaction time increase. The precise control over these parameters allows for the production of low-molecular-weight alginates with specific properties. researchgate.net
Functional Properties and Research Applications of Mannuronate Oligosaccharides
Immunomodulatory Activities and Molecular Mechanisms
Mannuronate oligosaccharides have demonstrated notable immunomodulatory effects, influencing key inflammatory pathways and cellular responses. cymitquimica.comrsc.org Their ability to interact with the immune system is a focal point of current research.
Modulation of Inflammatory Pathways (e.g., Toll-like Receptor signaling)
A significant aspect of the immunomodulatory activity of mannuronate oligosaccharides lies in their ability to modulate inflammatory pathways, particularly those involving Toll-like receptors (TLRs). mdpi.comnih.gov TLRs are crucial components of the innate immune system, recognizing pathogen-associated molecular patterns and triggering inflammatory responses. dntb.gov.ua
Research has shown that alginate oligosaccharides, including mannuronate oligomers, can influence TLR4 signaling. mdpi.commdpi.com For instance, certain alginate oligosaccharides have been found to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages by attenuating the expression of TLR4. mdpi.com This inhibitory action can subsequently suppress the activation of downstream signaling cascades like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. mdpi.comnih.gov
Interestingly, the method of preparation of these oligosaccharides appears to influence their activity. Oligosaccharides prepared by oxidative degradation have shown anti-inflammatory effects, whereas those produced by enzymatic hydrolysis or acidolysis did not exhibit the same activity in some studies. mdpi.com Furthermore, some studies suggest that both mannuronate and guluronate oligomers can stimulate immune responses through TLR2 and TLR4. nih.gov The activation of these receptors by alginate-derived oligosaccharides can lead to the production of inflammatory mediators. nih.govnih.gov
Regulation of Gene Expression Related to Immune Response and Cytokine Secretion
Mannuronate oligosaccharides have been shown to regulate the expression of genes involved in the immune response, leading to changes in cytokine secretion. mdpi.comipb.ac.id Cytokines are small proteins that play a critical role in cell signaling during immune responses.
Studies have demonstrated that enzymatically depolymerized mannuronate oligomers can induce the secretion of several cytokines from macrophage cell lines like RAW264.7. mdpi.comnih.gov Specifically, unsaturated mannuronate oligomers have been found to be potent inducers of tumor necrosis factor-alpha (TNF-α), interleukin-1alpha (IL-1α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). nih.gov The degree of polymerization of these oligomers is a key factor in their activity, with mannuronate oligomers of a specific size (M7) showing the most potent activity in inducing cytokine secretion. nih.gov
The induction of these cytokines is often linked to the activation of signaling pathways such as NF-κB and MAPK. mdpi.comnih.gov For example, the activation of macrophages by guluronate oligosaccharides (a related alginate oligosaccharide) leads to the phosphorylation of MAPKs (p38, JNK, and ERK) and subsequent transcription of genes for TNF-α and nitric oxide (NO). mdpi.com This highlights the intricate control that mannuronate and related oligosaccharides can exert over the genetic and secretory machinery of immune cells.
Table 1: Impact of Mannuronate Oligosaccharides on Cytokine Secretion
| Cell Line | Oligosaccharide Type | Observed Effect on Cytokine Secretion | Reference |
|---|---|---|---|
| RAW264.7 macrophages | Unsaturated mannuronate oligomers (M7) | Potent induction of TNF-α, IL-1α, IL-1β, and IL-6 | nih.gov |
| Human mononuclear cells | Enzymatically depolymerized mannuronate oligomers | Upregulation of cytotoxic cytokine synthesis | mdpi.com |
Impact on Oxidative Stress Enzymes and Antioxidant Pathways
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various inflammatory conditions. frontiersin.org Mannuronate oligosaccharides have been investigated for their potential to mitigate oxidative stress by influencing antioxidant enzymes and pathways. nih.govfrontiersin.org
Alginate oligosaccharides have been shown to possess antioxidant properties. researchgate.netnih.gov They can enhance the activity of crucial antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.gov For instance, pretreatment with alginate oligosaccharides has been found to suppress the upregulation of NOX2, an enzyme involved in producing superoxide radicals, in a model of myocardial injury. mdpi.comnih.gov
Recent studies have highlighted the role of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway in the antioxidant effects of alginate oligosaccharides. nih.gov The Nrf2 pathway is a master regulator of the cellular antioxidant response, controlling the expression of numerous antioxidant and detoxification enzymes. frontiersin.org Alginate oligosaccharides have been shown to protect gastric epithelial cells from oxidative stress by activating the Nrf2 signaling pathway. nih.gov This activation leads to the increased expression of downstream antioxidant enzymes like heme oxygenase-1 (HO-1) and NADPH quinone oxidoreductase 1 (NQO1). nih.gov
The antioxidant capacity of alginate oligosaccharides is influenced by factors such as their molecular weight and the ratio of mannuronate to guluronic acid. researchgate.netnih.gov Generally, lower molecular weight fractions with a higher mannuronate content tend to exhibit more potent antioxidant activity. researchgate.net
Interactions with Cellular Systems (In Vitro Studies)
In vitro studies provide a controlled environment to investigate the direct effects of mannuronate oligosaccharides on cellular behavior, including differentiation, gene expression, and processes like angiogenesis. rsc.orgnih.gov
Influence on Cell Differentiation and Gene Expression in Specific Cell Lines
Mannuronate oligosaccharides can influence the differentiation and gene expression of various cell types. rsc.orgnih.gov In the context of the immune system, these oligosaccharides can impact the differentiation of mononuclear cells. frontiersin.org For example, studies have shown that alginate oligosaccharides can induce the proliferation of human lymphocytes, particularly cytotoxic T cells (CD8 cells). ipb.ac.id
The effect on gene expression is a key mechanism underlying these cellular changes. RNA sequencing analyses have revealed that oligosaccharides can lead to significant, location-specific changes in gene expression in intestinal tissues, upregulating genes involved in processes like mononuclear cell differentiation. frontiersin.org In vitro studies on human plasma cell differentiation have identified numerous genes whose expression is altered during this process, providing a resource to understand how external factors like oligosaccharides might influence this critical immune function. nih.gov
Modulation of Angiogenesis-Related Molecules (e.g., Matrix Metalloproteinases)
Angiogenesis, the formation of new blood vessels, is a complex process crucial in both normal physiological functions and pathological conditions like cancer. frontiersin.orgnih.gov This process is tightly regulated by a balance of pro- and anti-angiogenic factors, including matrix metalloproteinases (MMPs). frontiersin.org MMPs are a family of enzymes responsible for degrading the extracellular matrix, a key step in endothelial cell migration and invasion during angiogenesis. nih.gov
Research suggests that alginate oligosaccharides can modulate the activity of MMPs. mdpi.comnih.gov While direct studies focusing solely on sodium mannuronate are limited in this specific context, the broader class of alginate oligosaccharides has been shown to influence factors involved in angiogenesis. core.ac.uk For example, some studies indicate that MMPs, such as MMP-2 and MMP-9, are involved in the remodeling of the extracellular matrix during angiogenesis. frontiersin.org The expression and activity of these MMPs can be influenced by various factors, and the potential for mannuronate oligosaccharides to modulate these enzymes is an area of ongoing investigation. The immunomodulatory properties of these oligosaccharides can indirectly affect angiogenesis, as inflammatory cells and their secreted products, including certain MMPs, play a role in regulating new blood vessel formation. frontiersin.org
Table 2: Investigated Cellular Effects of Mannuronate Oligosaccharides (In Vitro)
| Cellular Process | Cell Line/System | Observed Effect | Reference |
|---|---|---|---|
| Cell Differentiation | Human lymphocytes | Induction of CD8 cytotoxic T cell proliferation | ipb.ac.id |
| Gene Expression | Human plasma cell differentiation model | Altered expression of numerous genes | nih.gov |
| Oxidative Stress | Human gastric epithelial cells (GES-1) | Protection against oxidative stress via Nrf2 pathway activation | nih.gov |
Effects on Tumor-Promoting Molecules in Cancer Cell Models
Research has shown that β-D-mannuronic acid, a component of this compound, can influence the behavior of cancer cells by targeting molecules that promote tumor progression and metastasis. biomedres.usnih.gov In vitro studies on the 4T1 breast cancer cell line demonstrated that β-D-mannuronic acid significantly reduces the activity of matrix metalloproteinase-2 (MMP-2) and MMP-9 in a dose-dependent manner. biomedres.usnih.gov These enzymes are crucial for the degradation of the extracellular matrix (ECM), a key step in tumor invasion. nih.gov Consequently, the adhesion of 4T1 cells to major ECM components like collagen I, fibronectin, and laminin (B1169045) was also diminished. nih.gov
Further investigations in a murine breast cancer model revealed that this reduction in tumor-promoting molecules translates to significant inhibition of tumor growth and metastasis, leading to prolonged survival in tumor-bearing mice. biomedres.usnih.gov The decrease in tumor mass was associated with a reduction in the recruitment of inflammatory cells to the tumor microenvironment. nih.gov
In the context of prostate cancer, studies on the PC3 cell line indicated that β-D-mannuronic acid can down-regulate the gene expression of several inflammatory and tumor-promoting molecules without cytotoxic effects at concentrations up to 200 μg/ml. researchgate.net Treatment with high concentrations of mannuronic acid led to lower gene expression of cyclooxygenase-2 (COX-2) and interleukin-8 (IL-8). biomedres.usresearchgate.net A decreased expression of the MMP-9 gene was observed at both high and low doses. biomedres.usresearchgate.net These findings suggest that β-D-mannuronic acid has the potential to inhibit the crosstalk between tumor cells and their microenvironment. nih.gov
Table 1: Effects of β-D-Mannuronic Acid on Tumor-Promoting Molecules in Cancer Cell Models
| Cell Line | Molecule Affected | Observed Effect | Reference |
|---|---|---|---|
| 4T1 Breast Cancer | MMP-2, MMP-9 | Reduced activity in a dose-dependent manner | biomedres.usnih.gov |
| 4T1 Breast Cancer | Cell Adhesion to ECM | Decreased adhesion to collagen I, fibronectin, and laminin | nih.gov |
| PC3 Prostate Cancer | COX-2, IL-8 | Lowered gene expression at high concentrations | biomedres.usresearchgate.net |
| PC3 Prostate Cancer | MMP-9 | Decreased gene expression at both high and low doses | biomedres.usresearchgate.net |
| PC3 Prostate Cancer | MYD-88, NF-kB | Reduced gene expression | researchgate.net |
Influence on Microbiota and Host-Microbiota Interactions (In Vitro and Animal Models)
Modulation of Gut Microbiota Composition and Abundance
Mannuronate oligosaccharides (MOS) have demonstrated the ability to modulate the composition and abundance of gut microbiota in animal models. nih.govresearchgate.net In a study on hyperuricemic mice, treatment with MOS led to significant changes in the gut microbial structure. nih.gov Specifically, MOS treatment was found to decrease the levels of the genus Tyzzerella. nih.govresearchgate.net
In vitro fermentation studies using human fecal samples have also shown that alginate oligosaccharides (AOS), including mannuronate oligosaccharides, can influence the bacterial community. mdpi.com These studies have reported an increase in the abundance of Bacteroides following fermentation with AOS. mdpi.com Furthermore, research on dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis in mice showed that MOS administration improved the balance of the intestinal flora. acs.orgnih.gov
Impact on Metabolome and Specific Metabolite Abundance
The modulation of gut microbiota by mannuronate oligosaccharides (MOS) is accompanied by significant changes in the host's metabolome. A key impact observed is the increased production of short-chain fatty acids (SCFAs), which are metabolites produced by intestinal bacteria. nih.gov In hyperuricemic mice treated with MOS, the levels of acetic acid, propionic acid, and isovaleric acid in the colon were significantly increased. nih.gov
Beyond SCFAs, MOS has been shown to influence the levels of other specific metabolites. In a study involving mice with experimental colitis, pretreatment with MOS was found to regulate the abundance of serum 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC). acs.orgnih.gov This regulation of DOPC was identified as a significant factor in the amelioration of colitis. acs.orgnih.gov
Table 2: Impact of Mannuronate Oligosaccharides (MOS) on Metabolite Abundance
| Metabolite | Model | Observed Effect | Reference |
|---|---|---|---|
| Acetic Acid | Hyperuricemic Mice | Significantly Increased | nih.gov |
| Propionic Acid | Hyperuricemic Mice | Significantly Increased | nih.gov |
| Isovaleric Acid | Hyperuricemic Mice | Significantly Increased | nih.gov |
| 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) | Experimental Colitis Mice | Regulated serum abundance | acs.orgnih.gov |
Mechanistic Linkages between Microbiota Modulation and Systemic Biological Effects (e.g., Gut-Brain Axis, Uric Acid Excretion)
The changes in gut microbiota and metabolome induced by mannuronate oligosaccharides (MOS) are linked to systemic biological effects, including the regulation of uric acid excretion and neuroprotection via the gut-brain axis. nih.govacs.orgnih.gov
In hyperuricemic mice, the ameliorative effect of MOS is partly mediated by the gut microbiota. nih.govresearchgate.net MOS treatment was found to promote uric acid excretion by regulating the protein levels of key uric acid transporters in the kidney and intestine. nih.gov Specifically, MOS downregulated the protein levels of renal GLUT9 and URAT1, and intestinal GLUT9, while upregulating intestinal ABCG2. nih.govresearchgate.net The crucial role of the gut microbiota in this process was confirmed in antibiotic-treated mice, where the uric acid-lowering effects of MOS were diminished. nih.govresearchgate.net
Furthermore, research has established a mechanistic link between MOS-induced microbiota modulation and neuroprotective effects through the gut-brain axis. acs.orgnih.gov In a model of experimental colitis and associated neurological dysfunction, pretreatment with MOS was shown to inhibit the TLR4/MyD88/NF-κB signaling pathway. acs.orgnih.gov This inhibition, mediated by the regulation of gut microbiota and specific metabolites like DOPC, played a significant role in mitigating nerve injury. acs.orgnih.gov These findings highlight how dietary MOS can influence systemic health by targeting the intricate communication between the gut and the brain. acs.orgnih.gov
Neuroprotective Research and Related Mechanisms
Amelioration of Neurological Dysfunction in Experimental Models
Mannuronate oligosaccharides (MAOS) have shown potential in ameliorating neurological dysfunction in various experimental models. acs.orgnih.gov In studies using a dextran sodium sulfate (DSS)-induced colitis model, which is also used to investigate the gut-brain axis, pretreatment with MAOS significantly alleviated the secondary nerve injury that accompanies the colitis. acs.orgnih.gov This neuroprotective effect was linked to the ability of MAOS to modulate the gut microbiota and inhibit inflammatory pathways that connect the gut to the brain. acs.orgnih.gov
Furthermore, MAOS have been investigated for their neuroprotective effects in the context of Alzheimer's disease (AD). acs.org Research indicates that MAOS administration can restore cognitive impairment in AD models by modulating the gut microbiota-metabolite axis. acs.org One specific pharmaceutical form of MAOS has been shown to mitigate cerebral amyloidosis and influence reactive microglia. acs.org Another derivative, seleno-polymannuronate (Se-PM), has demonstrated a remarkable ability to inhibit the aggregation of Aβ1–42 oligomers in vitro and reduce the expression of amyloid precursor protein (APP) and β-site APP cleaving enzyme 1 (BACE1) in N2a-sw cells. frontiersin.org Se-PM treatment also inhibited cell apoptosis and promoted the survival of these neuronal cells. frontiersin.org These findings underscore the potential of mannuronate-derived compounds in preventing and treating neurological disorders. acs.orgfrontiersin.org
Mechanisms Involving Neural Pathways and Signaling
Mannuronate oligosaccharides (MAOS) demonstrate significant neuroprotective effects through various mechanisms involving neural pathways and signaling. mdpi.comdoaj.org Research indicates that these compounds, including the drug Sodium Oligomannurarate (also known as GV-971), can modulate the gut-brain axis, which is a key aspect of their therapeutic action in neurodegenerative diseases. acs.orgontosight.ai One of the primary mechanisms is the inhibition of neuroinflammation. mdpi.comacs.org
Studies have shown that MAOS can suppress the activation of microglia and the subsequent production of inflammatory mediators. mdpi.com This anti-inflammatory activity is linked to the regulation of the Toll-like receptor 4 (TLR4) signaling pathway. mdpi.comacs.org In experimental models, MAOS and their metabolites have been found to inhibit the TLR4/MyD88/NF-κB pathway, leading to a reduction in pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α, and an increase in anti-inflammatory cytokines like IL-4 and IL-10 in microglial cells. acs.org
In the context of Alzheimer's disease (AD), mannuronate oligosaccharides have been shown to interfere with pathological processes. They can inhibit the aggregation of amyloid-β (Aβ) oligomers and the formation of Aβ fibrils. acs.orgresearchgate.netnih.gov Furthermore, research on unsaturated mannuronate oligosaccharides (MOS) revealed they could decrease the expression of Aβ1-42, amyloid precursor protein (APP), and BACE1. researchgate.net This effect is linked to the promotion of autophagy, a cellular process for clearing damaged components, which involves inactivating the mTOR signaling pathway and facilitating the fusion of autophagosomes and lysosomes. researchgate.netacs.org
In a Parkinson's disease-like cell model, MOS treatment was observed to augment the expression of neuroprotective proteins such as tyrosine hydroxylase (TH), PTEN-induced putative kinase 1 (PINK1), and parkin, while suppressing the expression of α-synuclein (α-syn). doaj.org The neuroprotective effects in this model were also associated with the inhibition of apoptosis by mitigating the Bax/Bcl-2 pathway and improving blocked autophagy. doaj.org Other signaling pathways implicated in the action of mannuronates include the JNK signaling pathway, which is involved in islet β-cell damage, and the AMPK and PI3K/Akt pathways, which are related to insulin (B600854) signaling in muscle cells. nih.govplos.org
Table 1: Effects of Mannuronate Oligosaccharides on Neural Signaling Pathways
| Model System | Signaling Pathway | Observed Outcome | Reference |
|---|---|---|---|
| BV2 Microglial Cells | TLR4/MyD88/NF-κB | Attenuated inflammatory response; decreased pro-inflammatory cytokines (IL-6, IL-8, TNF-α) and increased anti-inflammatory cytokines (IL-4, IL-10). | acs.org |
| N2a-sw Cells & 3xTg-AD Neurons | mTOR Signaling Pathway | Inactivation of mTOR signaling, leading to enhanced autophagy and reduced levels of Aβ1-42, APP, and BACE1. | researchgate.net |
| HEK293/Tau Cells & 3xTg Neurons | Autophagy Pathway | Increased ratio of LC3-II/LC3-I and reduced p62 expression, indicating enhanced autophagy and attenuation of Tau protein expression. | acs.org |
| SH-SY5Y Cells (Parkinson's Model) | Bax/Bcl-2 Apoptosis Pathway | Inhibited 6-OHDA-induced apoptosis by mitigating the Bax/Bcl-2 pathway. | doaj.org |
| RINm5F Islet Cells | JNK Signaling Pathway | Prevented mitochondrial dysfunction by inhibiting JNK activation. | nih.gov |
Metabolic Regulation Research (e.g., Uric Acid Metabolism)
Effects on Uric Acid Excretion and Renal/Intestinal Transporters in Animal Models
Mannuronate oligosaccharides (MOS) have demonstrated a significant ability to promote the excretion of uric acid in animal models of hyperuricemia. researchgate.netnih.govmdpi.com The primary mechanism for this effect is the regulation of key uric acid transporter proteins in the kidney and intestine, the two main organs responsible for uric acid elimination. mdpi.comnih.gov
In the kidneys, which excrete approximately two-thirds of the body's uric acid, MOS treatment has been shown to downregulate the protein expression of major urate reabsorption transporters, specifically urate transporter 1 (URAT1) and glucose transporter 9 (GLUT9). researchgate.netnih.govresearchgate.net By reducing the levels of these transporters, MOS effectively decreases the reabsorption of uric acid from the glomerular filtrate back into the bloodstream, thus promoting its excretion in the urine. mdpi.comnih.gov
In the intestine, which handles the remaining one-third of uric acid excretion, MOS exerts a dual regulatory effect. nih.gov Studies show that MOS treatment downregulates the intestinal expression of the reabsorptive transporter GLUT9 while simultaneously upregulating the expression of the uric acid secretory transporter, ATP-binding cassette superfamily G member 2 (ABCG2). researchgate.netnih.govresearchgate.net This combined action of inhibiting reabsorption and promoting secretion significantly enhances the net elimination of uric acid through the feces. mdpi.com Research findings confirm these mechanisms, showing that MOS administration to hyperuricemic mice leads to significantly increased levels of uric acid in both urine and feces. mdpi.com
Table 2: Effects of Mannuronate Oligosaccharides on Uric Acid Transporters in Hyperuricemic Animal Models
| Transporter | Tissue | Function | Effect of MOS Treatment | Reference |
|---|---|---|---|---|
| URAT1 (Urate Transporter 1) | Kidney | Uric Acid Reabsorption | Downregulated | researchgate.netnih.govresearchgate.net |
| GLUT9 (Glucose Transporter 9) | Kidney | Uric Acid Reabsorption | Downregulated | researchgate.netnih.govresearchgate.net |
| GLUT9 (Glucose Transporter 9) | Intestine | Uric Acid Reabsorption | Downregulated | researchgate.netmdpi.comnih.gov |
| ABCG2 (ATP-binding cassette superfamily G member 2) | Intestine | Uric Acid Secretion | Upregulated | researchgate.netmdpi.comnih.gov |
Investigation of Hypouricemic Mechanisms
The investigation into the hypouricemic (uric acid-lowering) mechanisms of mannuronate oligosaccharides (MOS) reveals a multi-faceted approach centered on enhancing excretion rather than inhibiting production. mdpi.com The core mechanism is the modulation of renal and intestinal urate transporters, as detailed previously, which directly promotes the removal of uric acid from the body. researchgate.netnih.gov Unlike some conventional drugs such as allopurinol, studies have shown that MOS does not have a significant effect on the activity of key enzymes in uric acid synthesis, like xanthine (B1682287) oxidase (XOD) and adenosine (B11128) deaminase (ADA). mdpi.comnih.gov
A crucial component of the hypouricemic action of MOS involves the modulation of the gut microbiota. researchgate.netnih.gov Research in hyperuricemic mice has demonstrated that MOS treatment alters the composition of the intestinal flora, including decreasing the levels of the pro-inflammatory bacteria Tyzzerella. researchgate.netnih.gov The importance of the gut microbiota is highlighted in studies using antibiotic-induced pseudo-sterile mice, where the uric acid-lowering effect of MOS was significantly diminished. researchgate.netnih.gov This indicates that a healthy gut microbiome is essential for MOS to exert its full therapeutic effect, potentially through the production of metabolites like short-chain fatty acids that can influence the expression of uric acid transporters. mdpi.com
Chemical Modification Strategies for Sodium Mannuronate and Its Polymers
Targeted Modification of Carboxyl Groups
| Modification Strategy | Reagent(s) | Outcome | Research Finding |
| Esterification | Alcohols (e.g., Propylene glycol) | Introduction of alkyl chains, converting hydrophilic carboxyl groups to hydrophobic ester groups. | Creates amphiphilic materials by incorporating hydrophobic domains into the hydrophilic polymer backbone. mdpi.com |
| Controlled Esterification | Varying alcohol concentration/reaction time | Tunable hydrophilicity. | Increasing the degree of esterification leads to a decrease in the overall hydrophilic character of the polymer. cabidigitallibrary.org |
Amidation and Conjugation Reactions for Ligand Attachment
Amidation is a versatile and widely used reaction to covalently attach molecules, or ligands, to the mannuronate polymer backbone. researchgate.netnih.gov This reaction converts the carboxylic acid groups directly into amide groups, which can be used to increase hydrophobicity or, more commonly, to attach biologically active ligands. mdpi.com The formation of an amide bond is one of the most established methods for bioconjugation. nih.gov
Carbodiimide (B86325) chemistry is a cornerstone of this approach. Water-soluble carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC-HCl), are frequently used as condensing agents to facilitate the reaction between the polymer's carboxyl group and a primary amine on the ligand. mdpi.comnih.gov This method has been successfully used to attach a variety of molecules, from simple hydrophobic amines like N-octylamine and N-dodecylamine to complex peptides and proteins. mdpi.com The attachment of highly hydrophobic amines results in amphiphilic materials with properties dictated by the balance between the hydrophobic substituent and the hydrophilic polysaccharide matrix. mdpi.com For biological applications, amidation is the primary method for conjugating cell-specific ligands and signaling molecules to enhance cell-matrix interactions. mdpi.com
| Coupling Chemistry | Common Reagents | Ligand Examples | Purpose of Conjugation |
| Carbodiimide Coupling | EDC-HCl, NHS | N-octylamine, N-dodecylamine, Peptides (RGD, TYRAY), Proteins | Increase hydrophobicity; create amphiphilic materials; attach bioactive ligands for cell interaction. mdpi.comnih.gov |
| Triazine-based Coupling | DMTMM | Peptides (TYRAY) | Alternative to carbodiimides, forms stable activated esters in water. nih.gov |
| Ugi Reaction | Isocyanide, Aldehyde, Amine | Various small molecules | Multi-component reaction for creating diverse derivatives. researchgate.netnih.gov |
Introduction of Bioactive Moieties onto Mannuronate Backbones
To enhance the biological functionality of mannuronate polymers for applications in tissue engineering and regenerative medicine, bioactive moieties such as peptides are often conjugated to the polysaccharide backbone. ntnu.no These moieties can mimic the extracellular matrix, promoting cell adhesion, survival, and differentiation. ntnu.nonih.gov
Chemoenzymatic Conjugation of Peptides and Other Functional Groups
A sophisticated chemoenzymatic strategy has been developed to produce precisely tailored peptide-conjugated alginates. nih.govresearchgate.net This approach uniquely leverages the differences between mannuronate (M) and guluronate (G) residues. The process begins with a homopolymeric mannuronan (a polymer consisting only of M-residues). ntnu.noacs.org
In the first, chemical step, a bioactive peptide (e.g., the cell-adhesive sequence Arginine-Glycine-Aspartate, or RGD) is conjugated to the carboxyl groups of the mannuronate residues using carbodiimide chemistry. mdpi.comnih.gov This chemical coupling reaction is specifically performed on the non-gelling mannuronan polymer. nih.govresearchgate.net
In the second, enzymatic step, C-5 epimerase enzymes (such as AlgE4 and AlgE6 from Azotobacter vinelandii) are introduced. mdpi.com These enzymes catalyze the epimerization of the unmodified β-D-mannuronic acid residues into α-L-guluronic acid residues. mdpi.comresearchgate.net Crucially, the M-residues that have been chemically conjugated with the peptide are protected from this enzymatic conversion. mdpi.comntnu.no This results in a final polymer where the bioactive peptides are selectively attached to M-residues, while the unmodified residues are converted into G-residues, which are essential for forming stable hydrogels via ionic cross-linking. mdpi.comacs.org This method allows for the creation of a bioactive, gelling material where the gelling properties are conserved. nih.gov
| Step | Process | Reagents/Enzymes | Outcome |
| 1. Chemical Conjugation | Amide bond formation between mannuronan and a peptide. | Mannuronan polymer, Peptide (e.g., GRGDYP), Carbodiimides (EDC/NHS). | Peptide is covalently attached to mannuronate (M) residues. mdpi.comntnu.no |
| 2. Enzymatic Epimerization | Conversion of unmodified mannuronate to guluronate. | C-5 Epimerases (e.g., AlgE4, AlgE6). | Unsubstituted M-residues are converted to gelling G-residues, while peptide-modified M-residues remain. mdpi.comacs.org |
Strategies for Site-Specific Functionalization
The chemoenzymatic approach described above is a prime example of a strategy for the site-specific functionalization of the alginate polymer. acs.org By starting with a pure mannuronan polymer, the initial chemical modification is inherently directed only at mannuronate residues. ntnu.noacs.org The subsequent enzymatic epimerization step, which does not act on the already modified residues, ensures that the final product is an alginate-like polymer with bioactive moieties selectively located on the M-blocks. acs.org
This selectivity is highly advantageous because the different blocks (M-blocks, G-blocks, and alternating MG-blocks) confer different properties to the polymer. G-blocks are primarily responsible for the polymer's ability to form strong, rigid gels through ionic cross-linking with divalent cations like Ca²⁺. ntnu.noresearchgate.net By selectively modifying the non-gelling M-residues, the core gelling capability of the polymer can be preserved and even enhanced after the epimerization step converts the remaining M-residues to G-residues. ntnu.noacs.org This contrasts with non-selective modification methods, which may attach ligands to G-residues, potentially hindering the gelation process. mdpi.com
Influence of Chemical Modification on Polymer Structure and Interactions
Chemical modifications profoundly influence the polymer's structure and its interactions with its environment, including its ability to form gels, interact with cells, and dissolve in solvents. mdpi.com
The introduction of hydrophobic groups via esterification or amidation transforms the hydrophilic polymer into an amphiphilic one, altering its solubility and enabling it to act as an emulsifier. acs.orgmdpi.com However, these modifications can also affect the polymer's most critical function: gelation. The ability of alginate to form hydrogels is dependent on the presence of G-residues, which create "egg-box" structures with divalent cations. researchgate.net If chemical modifications reduce the number of available G-residues, the capacity of the polymer to cross-link and form gels can be diminished. mdpi.com
| Modification Type | Influence on Structure | Influence on Interactions |
| Esterification | Introduces hydrophobic ester groups, creating an amphiphilic polymer. | Reduces hydrophilicity; can act as an emulsifier. acs.orgmdpi.com |
| Amidation (Hydrophobic) | Attaches hydrophobic amide substituents, creating an amphiphilic polymer. | Increases hydrophobicity; alters solubility. mdpi.com |
| Amidation (Ligand) | Covalently attaches functional molecules to the polymer backbone. | Introduces specific biological interactions (e.g., cell adhesion). mdpi.comntnu.no |
| Chemoenzymatic Modification | Selectively functionalizes M-residues, then converts unmodified M to G. | Preserves/controls gelation ability while introducing specific bioactivity. acs.org |
Spectroscopic Characterization of Modified Mannuronate Polymers
Chemical modification of sodium mannuronate and its parent polymer, alginate, necessitates rigorous characterization to confirm the introduction of new functional groups and to understand the impact on the polymer's structure. Spectroscopic techniques are paramount in providing detailed molecular-level information. Key methods include Fourier Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD).
Fourier Transform Infrared (FTIR) Spectroscopy is a fundamental tool for identifying functional groups. In the analysis of modified mannuronate polymers, FTIR spectra can confirm the success of a chemical reaction by detecting the appearance of new characteristic absorption bands or the disappearance of bands associated with the starting materials. For instance, the esterification of alginate with butanol was confirmed by the appearance of new peaks at 1736 cm⁻¹ and 1134 cm⁻¹, indicative of ester bond formation. nih.gov Similarly, the formation of amide bonds during the modification of alginate with 4-(2-aminoethyl)benzoic acid is validated through spectroscopic analysis. nih.gov Conversely, some modifications, such as acid treatment to alter molecular weight, may show no significant changes in the FTIR spectrum, indicating that the fundamental chemical bonds within the uronic acid blocks remain intact. mdpi.comnih.gov The broad band observed between 3000 and 3500 cm⁻¹ corresponds to the massive O–H groups and their extensive inner- and inter-molecular hydrogen bonding. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy , including ¹H, ¹³C, and various two-dimensional techniques like COSY and DOSY, offers more detailed structural elucidation. nih.gov ¹H NMR is widely used to determine the degree of substitution (DS) by integrating the signals of the newly introduced groups against the anomeric protons of the mannuronate and guluronate residues. acs.org It is also the primary method for determining the mannuronic acid to guluronic acid (M/G) ratio, a critical parameter influencing the polymer's properties. nih.gov In some cases, broad proton signals due to the high viscosity of polymer solutions require partial enzymatic depolymerization to achieve the resolution needed for accurate quantification. Advanced NMR techniques like Chemical Exchange Saturation Transfer (CEST) and ¹⁹F Exchange Spectroscopy (EXSY) NMR have been employed to detect low-abundance reactive intermediates and understand complex reaction mechanisms, such as neighboring group participation in mannuronic acid donors. acs.org
Circular Dichroism (CD) Spectroscopy is particularly sensitive to the chiral environment and, therefore, the secondary structure or conformation of the polymer chain. CD analysis has been crucial in demonstrating that chemical modifications can induce significant conformational changes. For example, CD studies confirmed that the introduction of galactose residues onto the alginate backbone resulted in distinct conformational variations. acs.org It has also been instrumental in identifying acidity-triggered helical conformational changes in sodium alginate, a shift from a random coil to a more ordered structure. mdpi.com
The table below summarizes key findings from the spectroscopic characterization of various modified mannuronate polymers.
Table 1: Spectroscopic Findings for Modified Mannuronate Polymers
| Modification Type | Spectroscopic Technique | Key Findings |
|---|---|---|
| Esterification (Butanol) | FTIR, NMR, CD | Appearance of ester bond peaks (1736 cm⁻¹); presence of butyl groups confirmed; M/G ratio increased, suggesting preferential esterification of guluronic residues. nih.gov |
| Amidation (4-(2-aminoethyl)benzoic acid) | ¹H NMR, 2D-DOSY | Confirmed covalent amide bond formation and allowed quantification of the degree of substitution. nih.gov |
| Galactose Substitution | CD, HPSEC-RI-MALLS | Confirmed that conformational variations occurred to the polymeric chain upon introduction of galactose residues. acs.org |
| Acid-induced Modification | CD, XRD, FTIR | Triggered 2₁-helical and antiparallel twofold helical conformational changes from a random coil state; FTIR showed the primary chemical structure was maintained. mdpi.com |
| Acylation (in organic solvent) | ¹H NMR, FTIR | Confirmed acetylation of both M and G residues under homogeneous conditions. acs.org |
Alterations in Molecular Interactions and Conformation Post-Modification
Chemical modifications inherently alter the balance of molecular forces within and between polymer chains, leading to significant changes in the polymer's conformation and macroscopic properties. These alterations are primarily driven by changes in hydrogen bonding, electrostatic interactions, and steric effects.
Changes in Molecular Interactions: The introduction of new functional groups can disrupt the existing network of hydrogen bonds and create new ones. The hydroxyl and carboxyl groups on the mannuronate residues are active participants in extensive intra- and intermolecular hydrogen bonding, which contributes to the stiffness of the native polymer chain. acs.orgnih.gov Modifying these groups or introducing new ones changes this landscape. For example, blending sodium alginate with silk fibroin results in the formation of new hydrogen bonds between the amido groups of the fibroin and the carboxyl groups of the alginate. uctm.edu The addition of a cosolvent like glycerol (B35011) can disrupt the strong native hydrogen bonds among alginate chains, forming new, weaker hydrogen bonds with the glycerol molecules. This disruption increases the flexibility and entanglement of the polymer chains. acs.orgnih.gov
Conformational Transitions: The consequence of altered molecular interactions is a change in the polymer's three-dimensional structure. This compound polymers typically exist as a random coil in solution, but modifications can induce a transition to more ordered conformations. A notable example is the acidity-triggered conformational change where the polymer transitions to a helical structure. mdpi.com This transition involves the formation of a 2₁-helix from guluronic acid blocks and an antiparallel twofold helix from mannuronate blocks, which are more extendable and possess a higher modulus than the random coil. mdpi.com
The introduction of bulky side groups can also force conformational changes. The substitution of galactose moieties onto the uronic acid groups alters the polymer's net charge and steric profile. acs.org At low degrees of substitution, this leads to a more compact coil with decreased hydrodynamic dimensions. However, as the degree of substitution increases, particularly on guluronic acid blocks, a re-extension of the chain is observed, which is attributed to specific conformational changes rather than just a reduction in charge density. acs.org In azasugars derived from mannuronic acid, protonation of the endocyclic amine can cause a complete ring flip from a standard ⁴C₁ chair conformation to an inverted ¹C₄ chair, a change driven by the need to accommodate the new positive charge optimally. d-nb.info
The table below outlines the relationship between specific chemical modifications and the resulting changes in molecular interactions and polymer conformation.
Table 2: Impact of Chemical Modification on Molecular Interactions and Conformation
| Chemical Modification | Effect on Molecular Interactions | Resulting Conformational Change |
|---|---|---|
| Introduction of Glycerol | Disrupts strong inter- and intramolecular hydrogen bonds among alginate chains and forms new hydrogen bonds with glycerol. acs.orgnih.gov | Increased chain flexibility and entanglement; no major secondary structure change. acs.orgnih.gov |
| Acidity Treatment (HCl) | Promotes formation of a new network of hydrogen bonds. mdpi.com | Transition from a random coil to a more ordered and extendable helical conformation (2₁-helix and twofold helix). mdpi.com |
| Galactose Substitution | Alters charge density and introduces steric bulk. acs.org | Low substitution: decrease in hydrodynamic dimensions (coil compaction). High substitution: re-extension of the polymer chain. acs.org |
| Blending with Silk Fibroin | Formation of intermolecular hydrogen bonds between alginate's carboxyl groups and fibroin's amido groups. uctm.edu | Induces a conformational transition in the silk fibroin component. uctm.edu |
Computational Modeling and Simulation of Sodium Mannuronate Systems
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a cornerstone of computational analysis for polymers like sodium mannuronate. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the time evolution of the polymer's conformation and its interactions with the surrounding medium.
MD simulations have been extensively used to study the conformational behavior of poly-mannuronate (poly-M) chains. These simulations reveal that the glycosidic linkages along the polymer backbone possess significant flexibility. tandfonline.comresearchgate.net This inherent flexibility means that regular helical structures represent only a fraction of the conformational states the polymer populates in an aqueous solution at room temperature. tandfonline.comresearchgate.net The chain's behavior is highly dependent on its environment, including the presence of counter-ions and external physical forces.
In aqueous solutions, the conformation of the mannuronate chain is influenced by the type of counter-ions present. For instance, simulations comparing sodium (Na⁺) and calcium (Ca²⁺) ions show that Ca²⁺ has a much stronger effect on the aggregation of alginate chains to form gels. acs.org While Na⁺ ions typically balance the charge of the carboxylate groups, divalent ions like Ca²⁺ can form strong ionic bridges, crosslinking different chains or different parts of the same chain. acs.org This crosslinking leads to a more compact and aggregated structure. mdpi.com
Simulations have also explored the impact of external conditions, such as sonication. Applying a simulated acoustic field was found to significantly increase the mobility of alginate chains, accelerating their velocity by as much as six times compared to simulations without sonication. researchgate.net Interestingly, this enhanced mobility was observed to be independent of the polymer chain length under sonication, whereas without it, the velocity of the chains tended to decrease as the chain length increased. researchgate.net
Table 1: Simulated Mean Velocities of Alginate Chains
| Condition | Chain Length | Mean Velocity (nm/ps) |
|---|---|---|
| No Treatment | Varies | Decreases with increasing length |
| Sonication | All Lengths | ~0.6 |
Data sourced from molecular dynamics simulations studying the effect of sonication on alginate chain mobility. researchgate.net
The conformation of the mannuronate monomer unit itself has also been a subject of study. Mannuronic acid derivatives show unusual conformational behavior, often preferring an "inverted" ¹C₄ chair conformation over the typical ⁴C₁ chair, a phenomenon influenced by the stereoelectronic effects of its substituents. researchgate.netrsc.orgrsc.orgnih.gov This flexibility is crucial for its reactivity and interactions. rsc.orgrsc.org
The interaction of this compound with water is critical to its behavior in biological and industrial systems. MD simulations allow for a detailed analysis of the hydration shells—the layers of water molecules immediately surrounding the polymer and its associated ions. Simulations show that water molecules are closely associated with the alginate polymer, forming a dynamic hydration layer. researchgate.net
The distribution and behavior of counter-ions within this aqueous environment are also revealed through simulations. In the presence of divalent cations like Ca²⁺, the ions form a condensed atmosphere around the polymer chain rather than binding to specific, well-defined coordination sites. tandfonline.comresearchgate.net This non-specific binding is a key feature of its interaction in solution. tandfonline.comresearchgate.net
For the sodium ions themselves, simulations of aqueous solutions provide a clear picture of their hydration. A Na⁺ ion is typically coordinated by about five to six water molecules in its first hydration shell. icmp.lviv.uanih.govchemrxiv.org Car-Parrinello molecular dynamics simulations, a type of ab initio MD, have determined the most probable number of water molecules in the first hydration shell to be five. icmp.lviv.ua The structure of these hydration shells is dynamic, with water molecules exchanging between the shell and the bulk solvent. The presence of the charged polymer and its carboxylate groups influences the local water structure and ion distribution, creating a complex and heterogeneous microenvironment around the chain. rsc.orgbiorxiv.org
Simulating Polymer Chain Behavior in Various Environments
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
While MD simulations excel at describing the large-scale conformational dynamics, quantum mechanical (QM) calculations are necessary to investigate processes that involve changes in electronic structure, such as bond formation and breakage. These methods solve the Schrödinger equation to provide a highly accurate description of the electronic distribution and energy of a molecule.
One of the most important reactions involving this compound is C-5 epimerization, the conversion of β-D-mannuronic acid (M) into its epimer, α-L-guluronic acid (G), catalyzed by mannuronan C-5-epimerase enzymes. mdpi.comresearchgate.net This reaction is fundamental to determining the physical properties of alginate. QM/MM (hybrid quantum mechanics/molecular mechanics) simulations have been employed to unravel the reaction mechanism at an atomic level. biorxiv.orgbiorxiv.org The reaction proceeds via a β-elimination mechanism, starting with the abstraction of a proton from the C-5 position of the mannuronate residue. mdpi.comacs.orgacs.org QM calculations help to elucidate the energetics of forming the proposed carbanion intermediate and the subsequent re-protonation on the opposite face of the ring to yield guluronate. biorxiv.orgacs.org
Similarly, the degradation of this compound, often catalyzed by alginate lyase enzymes, occurs through a β-elimination reaction that cleaves the glycosidic bond. biorxiv.orgmdpi.com QM/MM studies can model this entire process, identifying the key residues that act as the catalytic base and acid and calculating the energy barriers for each step of the reaction. biorxiv.orgbiorxiv.org These simulations have revealed an asynchronous reaction where a tyrosine residue can act as both the Brønsted base and acid. biorxiv.org The degradation of alginate can also be induced chemically, for example, through periodate (B1199274) oxidation, and the kinetics of this process can be modeled to understand how factors like the degree of oxidation influence the degradation rate. zju.edu.cn
QM methods are highly effective for predicting the energy and nature of interactions between this compound and other molecules. Density Functional Theory (DFT) calculations have been used to study the complexation of mannuronate with various metal cations. acs.org These calculations can determine the binding energies and optimal geometries of these complexes, providing insight into the selectivity of alginate for different ions. The interaction is largely driven by the electrostatic attraction between the negatively charged carboxylate (COO⁻) group of the mannuronate residue and the positive metal ions. mdpi.com
QM calculations can also provide a benchmark for the accuracy of the force fields used in classical MD simulations. nih.gov By comparing the interaction energies calculated by QM methods with those from a force field, the parameters of the latter can be refined for greater accuracy. For instance, the interaction energies between ions like Mg²⁺ and Ca²⁺ with model compounds have been decomposed into physically meaningful terms like electrostatics, polarization, and charge transfer, providing a detailed understanding of the binding. nih.gov
Table 2: Sample Interaction Energy Data from QM Calculations
| Interacting Species | Calculation Method | Predicted Interaction Energy (kcal/mol) | Key Interaction Type |
|---|---|---|---|
| Ca²⁺ with Acetate (model for carboxylate) | ALMO EDA | ~ -300 to -400 | Electrostatic/Polarization |
| Mg²⁺ with Acetate (model for carboxylate) | ALMO EDA | ~ -300 to -400 | Electrostatic/Polarization |
| Ca²⁺ with Water | MP2/CBS | ~ -35 | Ion-Dipole |
| Mg²⁺ with Water | MP2/CBS | ~ -55 | Ion-Dipole |
Illustrative data based on findings from quantum mechanical energy decomposition analyses (EDA) of metal ion interactions. nih.gov Acetate is used as a simple model for the carboxylate group on mannuronate.
Investigating Energetics of Epimerization and Degradation Reactions
Molecular Docking for Ligand-Enzyme and Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), such as a protein or enzyme. nih.govopenaccessjournals.com This method is crucial for understanding how this compound, or oligosaccharides derived from it, interact with the active sites of enzymes.
The process involves sampling many possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them based on their predicted binding affinity. nih.govopenaccessjournals.com For this compound, the ligands are typically mannuronate oligomers (e.g., disaccharides or trisaccharides), and the receptors are enzymes like alginate lyases or epimerases. tandfonline.combiorxiv.org
Docking studies have successfully identified the key amino acid residues in the catalytic sites of alginate lyases that are responsible for substrate binding and catalysis. tandfonline.comnih.govmdpi.com For example, simulations have highlighted conserved residues like tyrosine, arginine, lysine, and glutamine that form hydrogen bonds and electrostatic interactions with the mannuronate substrate. tandfonline.combiorxiv.orgmdpi.com These interactions position the substrate correctly for the β-elimination reaction to occur. biorxiv.org
By analyzing the docked poses, researchers can understand the substrate specificity of different enzymes. For instance, docking simulations comparing polymannuronate, polyguluronate, and mixed oligomers can reveal why an enzyme might prefer one substrate over another. tandfonline.com The insights gained from molecular docking are fundamental for enzyme engineering, where the goal might be to alter an enzyme's specificity or improve its catalytic efficiency for producing specific alginate oligosaccharides. frontiersin.org
Modeling Mannuronate Oligosaccharide Binding to Epimerases and Receptors
The biological activity and physical properties of alginates, of which this compound is a key component, are significantly influenced by the arrangement of its constituent monomers, β-D-mannuronic acid (M) and α-L-guluronic acid (G). mdpi.com Mannuronan C-5 epimerases are crucial enzymes that catalyze the conversion of M to G, thereby tailoring the polymer's function. researchgate.netnih.gov Understanding how mannuronate oligosaccharides bind to these enzymes and other receptors is fundamental to harnessing their potential.
Molecular dynamics (MD) simulations have been extensively used to model the binding process. mdpi.com These simulations reveal the dynamic nature of the interaction between mannuronate chains and the binding grooves of epimerases. For instance, studies on the mannuronan C-5 epimerase AlgE4 have shown that positively charged residues lining the substrate-binding groove are critical for the initial binding of the poly-mannuronate substrate. researchgate.netnih.gov This binding is mediated by a combination of electrostatic and hydrophobic interactions. researchgate.netnih.gov After the catalytic conversion, negatively charged residues in the enzyme may act as "electrostatic switches," facilitating the dissociation and translocation of the alginate chain, allowing the enzyme to move along the substrate. researchgate.net
Quantum mechanics/molecular mechanics (QM/MM) simulations offer a higher level of theory to investigate the catalytic mechanism itself. acs.orgresearchgate.net By treating the active site with quantum mechanics and the rest of the protein and solvent with molecular mechanics, researchers can model the electronic rearrangements that occur during the epimerization reaction. mdpi.comacs.org These simulations have helped to elucidate the distinct conformational and reaction pathways for the conversion of mannuronate to guluronate, identifying different transition states and the roles of key amino acid residues like tyrosines and histidines in proton abstraction and donation. mdpi.comacs.org
The role of metal ions, particularly calcium (Ca²⁺), is also a key focus of computational modeling. nih.govntnu.nonih.gov Many mannuronan C-5 epimerases are calcium-dependent. nih.govnih.gov MD simulations have demonstrated that Ca²⁺ ions are not only essential for the structural integrity of the enzyme's carbohydrate-binding modules but may also play a direct role in catalysis. nih.govntnu.nonih.gov A putative calcium binding site has been identified in the active site of the epimerase AvAlgE6, and simulations indicate that the presence of a calcium ion in this site increases the binding strength of the substrate. nih.govntnu.nonih.gov Umbrella sampling simulations, a specific type of MD simulation, have further shown that a higher energy barrier exists for substrate dissociation when calcium is present, highlighting its role in stabilizing the enzyme-substrate complex. nih.govntnu.no
| Computational Method | System Studied | Key Findings | References |
| Molecular Dynamics (MD) | Mannuronate - Epimerase (AlgE4) | Positive charges in the binding groove control initial binding; electrostatic and hydrophobic interactions are key. | researchgate.netnih.gov |
| MD & Umbrella Sampling | Mannuronate - Epimerase (AvAlgE6) | Ca²⁺ increases substrate binding strength and the energy barrier for dissociation. | nih.govntnu.nonih.gov |
| QM/MM MD Simulations | Mannuronate - Lyase/Epimerase (BoPL38) | Elucidated distinct reaction pathways for mannuronate conversion, identifying key catalytic residues (Y298, H243). | acs.org |
| Molecular Docking | Mannuronate Oligosaccharides - Alginate Lyase (AlyB) | The original crystal structure of AlyB is the most favorable for binding with natural alginate. | biorxiv.org |
Predicting Potential Binding Sites and Affinity
Predicting the precise location of binding sites on proteins and the strength of the interaction (binding affinity) is a central goal of computational drug discovery and protein engineering. Various computational techniques are employed to predict how this compound oligosaccharides interact with target proteins.
Molecular docking is a widely used method to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. biorxiv.org Programs like AutoDock and DOCK have been used to model the interaction of mannuronate oligosaccharides with proteins. plos.orgnih.govkyoto-u.ac.jp For example, docking studies were used to identify three possible binding sites for alginate oligosaccharides on the cell-surface protein Algp7. kyoto-u.ac.jp In another study, docking simulations of a mannuronate pentasaccharide (M₅) with a carbohydrate-binding module (CBM) revealed potential binding poses within the protein's extended groove, with calculated binding free energies between -7.1 and -7.5 kcal/mol. nih.gov
Beyond simply identifying the binding pose, computational methods aim to accurately predict the binding affinity. Free energy-based simulations, while computationally intensive, can provide more accurate predictions than standard docking scores. nih.gov Density Functional Theory (DFT), a quantum chemical method, has been applied to study the complexation of mannuronate models with various trivalent metal cations. nih.gov These calculations determined the binding energy tendency and revealed a significant covalent contribution to the binding, arising from charge donation from the carboxylate oxygen to the metal cation. nih.gov
More recently, machine learning (ML) and deep learning approaches have emerged as powerful tools for predicting protein-ligand binding affinity. nih.govresearchgate.netresearchgate.net These methods are trained on large datasets of known protein-ligand complexes and their binding affinities. researchgate.net By learning from this data, ML models can predict the binding affinity for new complexes, including those involving mannuronate oligosaccharides, with increasing accuracy. nih.govresearchgate.net These in silico approaches can rapidly screen large numbers of potential binding partners or protein variants, guiding experimental work toward the most promising candidates. researchgate.net Combining different computational strategies, such as integrating evolutionary sequence conservation with protein structure analysis, has also led to improved algorithms for predicting binding sites. plos.org
| Prediction Target | Computational Method | Example Application | Key Output/Finding | References |
| Binding Site Location | Molecular Docking (AutoDock) | Mannuronate trisaccharide binding to AlgQ1 protein. | Successfully reproduced the experimentally determined binding site. | kyoto-u.ac.jp |
| Binding Site Location | Hybrid (Sequence Conservation & Structure) | ConCavity algorithm for predicting small molecule binding sites. | Provides significant improvement over methods based solely on structure or conservation. | plos.org |
| Binding Affinity | Molecular Docking | Mannuronate pentasaccharide (M₅) binding to a CBM. | Predicted binding free energies of -7.1 to -7.5 kcal/mol. | nih.gov |
| Binding Affinity | Surface Plasmon Resonance (SPR) & Docking | Marine-derived oligosaccharide sulfate (B86663) (MdOS) binding to VEGFR2. | Experimental KD of 5.76×10⁻⁷ M; docking identified binding to the ATP binding pocket entrance. | plos.org |
| Binding Energy | Density Functional Theory (DFT) | Mannuronate models complexed with trivalent metal cations (Fe³⁺, Al³⁺, etc.). | Binding energy tendency: Fe³⁺ ≈ Cr³⁺ > Al³⁺ ≈ Ga³⁺ ≫ Sc³⁺ ≥ La³⁺. | nih.gov |
| Binding Affinity | Machine Learning | PSnpBind-ML model trained on docking experiments. | Accurately predicts changes in binding affinity due to mutations in the binding site. | researchgate.netresearchgate.net |
Research Applications in Advanced Biomaterials and Engineering
Scaffold Design for Tissue Engineering Research
Scaffolds are crucial in tissue engineering, providing a temporary structure that supports cell growth and tissue development, essentially mimicking the natural extracellular matrix (ECM). mdpi.com Sodium mannuronate-based materials are extensively researched for creating these vital structures.
Development of Mannuronate-Based Hydrogels for Mimicking Extracellular Matrix
Hydrogels derived from this compound are a primary focus for researchers aiming to replicate the ECM. researchgate.net These hydrogels are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water, creating a hydrated environment similar to that of natural tissues. researchgate.netnih.gov The structural similarity of these hydrogels to the ECM of many tissues makes them an attractive material for scaffolds. researchgate.net
Researchers are actively developing mannuronate-based hydrogels that can be customized to exhibit specific properties. mdpi.com By combining this compound with other natural polymers like gelatin, scientists can create composite hydrogels that provide sites for cell attachment and colonization, a feature lacking in pure mannuronate hydrogels. nih.gov Gelatin, a derivative of collagen, is particularly useful due to its biocompatibility, biodegradability, and low antigenicity. nih.gov The resulting hydrogels can be tailored to have specific mechanical stiffness and degradation rates, crucial factors for successful tissue integration. nih.govmdpi.com
These hydrogels serve as ideal platforms for studying cell-matrix interactions and can be modulated in terms of stiffness, porosity, and biochemical composition to create a biomimetic environment conducive to cell proliferation and differentiation. researchgate.net
Porous Scaffold Fabrication Techniques (e.g., Freeze Casting)
Creating a porous structure within a scaffold is essential for nutrient and waste transport, as well as for providing space for new tissue to grow. Freeze casting, also known as ice-templating, is a versatile technique used to fabricate highly porous scaffolds from this compound-based materials. nih.govutah.edunih.gov
The process involves freezing an aqueous slurry of the material in a controlled manner. mdpi.com As the solvent (water) freezes, it forms ice crystals that push the this compound particles into the spaces between the crystals. Subsequent removal of the ice through sublimation (freeze-drying) leaves behind a porous structure that is a direct replica of the ice crystal network. nih.gov
A key advantage of freeze casting is the high degree of control it offers over the scaffold's architecture. nih.gov By manipulating the freezing rate and temperature gradient, researchers can tailor the pore size, shape, and alignment. utah.edumdpi.com Unidirectional freezing, for example, results in scaffolds with aligned, channel-like pores, which can be particularly beneficial for applications like nerve regeneration. nih.govmdpi.com The ability to create such controlled and interconnected porosity makes freeze casting a valuable tool for fabricating scaffolds that closely mimic the structure of natural tissues. nih.govmdpi.com
Composite Biomaterials with Bioactive Mineral Fillers
To enhance the biological performance and mechanical properties of this compound scaffolds, researchers are incorporating bioactive mineral fillers. nih.govmdpi.com These fillers, such as calcium silicates (CaSi) and dicalcium phosphate (B84403) dihydrate (DCPD), can impart osteoconductive and bioactive properties to the scaffold, making them particularly suitable for bone tissue engineering. nih.govmdpi.comresearchgate.net
When incorporated into a this compound-gelatin hydrogel, these mineral fillers can release biologically relevant ions, such as calcium and silicon, which can stimulate cell differentiation and new tissue formation. mdpi.comresearchgate.net For example, bioactive glasses, composed of silicon dioxide, calcium dioxide, sodium oxide, and phosphorus, are known to bond with bone and promote osteogenesis. mdpi.comnih.gov The release of ions from these glasses can also enhance angiogenesis and cell proliferation. nih.gov
The addition of these mineral fillers not only improves the bioactivity of the scaffold but can also reinforce its mechanical strength. nih.gov Research has shown that the incorporation of bioactive glass particles can improve the mechanical properties of the final composite system. nih.gov This approach allows for the creation of composite biomaterials that combine the desirable gel-forming properties of this compound with the bone-regenerating capabilities of bioactive minerals, leading to more effective scaffolds for tissue repair. nih.govresearchgate.net
Below is a table summarizing different formulations of a polysaccharide/polypeptide (PP) matrix filled with varying weight percentages of Calcium Silicate (CaSi) and Dicalcium Phosphate Dihydrate (DCPD). nih.gov
| Formulation | Polysaccharide/Polypeptide (PP) Matrix | CaSi (wt%) | DCPD (wt%) |
| PP-16:16 | 1:1 ratio of Poly(sodium D-mannuronate-co-L-guluronate) and gelatin | 16 | 16 |
| PP-33:22 | 1:1 ratio of Poly(sodium D-mannuronate-co-L-guluronate) and gelatin | 33 | 22 |
| PP-31:31 | 1:1 ratio of Poly(sodium D-mannuronate-co-L-guluronate) and gelatin | 31 | 31 |
Advanced Delivery Systems Research
The unique properties of this compound are also being harnessed to develop advanced systems for the controlled delivery of therapeutic agents. These systems aim to protect sensitive biomolecules and release them in a sustained and targeted manner.
Hydrogel Microbeads for Controlled Release Mechanisms
This compound is widely used to fabricate hydrogel microbeads for the controlled release of drugs and other bioactive molecules. innovareacademics.innih.gov These microbeads are typically formed through a simple and mild process called ionotropic gelation, where a solution of this compound is dropped into a solution containing divalent cations, most commonly calcium chloride. innovareacademics.inresearchgate.net The divalent cations crosslink the guluronic acid blocks in the alginate chains, forming a stable three-dimensional hydrogel network in the form of small, spherical beads. innovareacademics.in
The release of the encapsulated substance from these microbeads can be controlled by several factors. innovareacademics.in The crosslinking density, which can be modulated by the concentration of the divalent cations, affects the porosity of the hydrogel matrix and, consequently, the diffusion rate of the entrapped molecule. innovareacademics.in Furthermore, the inherent pH sensitivity of this compound hydrogels allows for targeted release. nih.gov In the acidic environment of the stomach, the hydrogel remains compact, protecting the encapsulated drug. However, in the more neutral pH of the intestine, the hydrogel swells, leading to the release of the therapeutic agent. nih.gov This "on-demand" release mechanism makes these microbeads a smart delivery system. google.com
The table below shows the effect of varying drug amounts on the in vitro release profiles from microbead formulations.
| Formulation | Drug Amount (mg) |
| F1 | 50 |
| F2 | 100 |
| F3 | 150 |
Data adapted from a study on D-Penicillamine loaded microbeads. innovareacademics.in
Encapsulation Strategies for Biomolecules in Mannuronate Matrices
This compound matrices offer a protective environment for the encapsulation of delicate biomolecules such as proteins, enzymes, and even cells. encyclopedia.pubmdpi.com The mild gelation process, which can be carried out at room temperature and neutral pH, is crucial for preserving the biological activity of these sensitive therapeutic agents. google.com
Encapsulation within a this compound matrix protects the biomolecules from harsh environmental conditions, such as the acidic and enzymatic environment of the stomach, and can help to reduce immunogenicity. nih.govencyclopedia.pub Researchers have developed various strategies to encapsulate biomolecules effectively. One common method is to simply mix the biomolecule with the this compound solution before the gelation process. nsf.govacs.org
The release of the encapsulated biomolecule is governed by diffusion through the hydrogel matrix, swelling of the matrix, or degradation of the matrix itself. acs.org By modifying the properties of the this compound, such as its molecular weight or the ratio of mannuronate to guluronate blocks, researchers can tailor the release profile to suit specific therapeutic needs. google.comacs.org For instance, using alginates with a higher mannuronate content can result in more flexible gels that may have different release characteristics compared to gels made from high guluronate alginates. google.comnsf.gov These encapsulation strategies hold great promise for the development of more effective and targeted therapies.
Role in Biofilm Modulation Research
This compound, as a primary component of alginate, is the subject of significant research into its role in modulating bacterial biofilms. These complex communities of microorganisms are encased in a self-produced matrix of extracellular polymeric substances (EPS), which makes them notoriously resistant to antimicrobial treatments. Research is exploring how oligosaccharides derived from alginate, including those rich in mannuronate, can prevent the formation of these biofilms and disrupt existing ones.
Investigation of Mannuronate-Rich Oligosaccharides in Preventing Biofilm Formation
Research has demonstrated that oligosaccharides derived from alginate can inhibit the formation of biofilms by various pathogenic bacteria. researchgate.net Studies have shown that alginate oligosaccharides (AOS) are capable of suppressing biofilm formation in pathogens such as Pseudomonas aeruginosa, Streptococcus agalactiae, and Candida species. researchgate.net
The inhibitory action is sometimes mediated by the mannose or mannuronate components of the oligosaccharides. For instance, mannose-containing oligosaccharides have been shown to inhibit the formation of Vibrio cholerae biofilms. frontiersin.orgplos.org Further studies confirmed that free mannose can prevent biofilm formation by V. cholerae in a dose-dependent manner, suggesting that the terminal mannose residues are predominantly responsible for this effect. plos.org This inhibition occurs without directly killing the bacteria. plos.org
Table 1: Dose-Dependent Inhibition of Vibrio cholerae Biofilm Formation by Mannose This table presents the findings on how increasing concentrations of free mannose affect the formation of biofilms by the V. cholerae strain MO10, as measured by absorbance. A lower absorbance value indicates greater inhibition.
| Mannose Concentration (%) | Biofilm Formation (Absorbance at 570 nm, Mean ± SD) |
| 0.03 | 0.22 ± 0.01 |
| 0.015 | 0.28 ± 0.01 |
| 0.007 | 0.31 ± 0.02 |
| 0.0035 | 0.43 ± 0.04 |
| 0 (Control) | 0.90 ± 0.06 |
| Data sourced from PLOS One. plos.org |
While some studies have highlighted the potent anti-biofilm properties of guluronic acid-rich oligosaccharides (OligoG), research also indicates that mannuronate-block alginate oligosaccharides (OligoM) play a significant role. mdpi.com A comparative study of OligoG and OligoM with a similar size found that both demonstrated dose-dependent reductions in P. aeruginosa biofilm formation. mdpi.com This suggests that the anti-biofilm effects are not solely dependent on the calcium-binding properties characteristic of G-blocks but also involve electrostatic interactions common to both M-block and G-block structures. mdpi.com
Mechanisms of Biofilm Matrix Disruption
This compound is a key structural component of the alginate matrix in mucoid strains of bacteria like Pseudomonas aeruginosa. nih.govtandfonline.com The disruption of this matrix is a primary strategy for breaking down biofilms and increasing their susceptibility to antimicrobial agents. researchgate.nettandfonline.com
Several mechanisms for biofilm matrix disruption by alginate-derived oligosaccharides have been identified:
Enzymatic Degradation : One fundamental mechanism is the enzymatic degradation of the alginate polymer. Organisms like P. aeruginosa produce alginate lyase, an enzyme that specifically breaks down alginate. nih.gov Increased expression of this enzyme leads to the detachment of cells from the biofilm. nih.gov The therapeutic use of alginate lyase is considered an encouraging approach to disrupt the biofilm matrix and enhance antibiotic efficacy. mdpi.com
Disruption of Ionic Cross-Linking : The structural integrity of the biofilm's EPS matrix often relies on ionic cross-linking by divalent cations, particularly calcium (Ca²⁺), which form bridges between the polymer chains. researchgate.net Alginate oligosaccharides can interfere with this structure. Specifically, guluronic acid-rich oligosaccharides (OligoG) have a high affinity for Ca²⁺ and can disrupt these critical linkages within the biofilm matrix. researchgate.netmdpi.com While this chelating ability is stronger in G-blocks, M-blocks also contribute to biofilm disruption. researchgate.netmdpi.com Studies show that both M-block and G-block oligosaccharides can bind to the bacterial cell membrane, suggesting that direct interaction with the cell surface is another disruption mechanism. mdpi.com
Interference with Bacterial Processes : Beyond structural disruption, alginate oligosaccharides can interfere with bacterial functions essential for biofilm maintenance. Charged alginate oligosaccharides have been observed to directly interact with the cell membrane of gram-negative bacteria like P. aeruginosa, which reduces bacterial motility and disrupts biofilm formation. frontiersin.org Furthermore, these oligosaccharides can interfere with quorum sensing (QS), the cell-to-cell communication system that regulates biofilm development. mdpi.com
Wastewater Treatment Research
This compound, as the primary salt form of alginic acid, is a key component of alginate-based materials used in environmental remediation, particularly in the treatment of industrial wastewater. Its natural origin, biodegradability, and specific chemical properties make it an attractive option for removing contaminants. mdpi.com
Chelation of Metal Ions for Removal from Waste Streams
Alginate's effectiveness in wastewater treatment stems from its strong ability to bind with metal ions. Alginate is an anionic polysaccharide containing abundant carboxyl groups within its mannuronate and guluronate units. mdpi.commdpi.com These groups act as powerful chelating agents, forming stable, water-soluble complexes with various metal ions. waterlinepublication.org.uk This process, known as chelation, effectively "traps" the metal ions, removing them from the water. waterlinepublication.org.uk
Alginate-based materials, often in the form of hydrogels or beads, are highly effective for adsorbing a wide range of heavy metal cations from waste streams. mdpi.com The efficiency of this process can be very high, with some studies reporting removal rates of up to 100% for certain ions under optimal conditions. mdpi.com For example, magnetic calcium alginate hydrogels have been shown to remove neodymium (Nd³⁺) with 94.22% efficiency. acs.org The choice of chelating agent and the conditions of the water system, such as pH, are critical factors in determining the stability of the formed complex and the preferential order of metal chelation. waterlinepublication.org.uk
Table 2: Metal Ions Adsorbed by Alginate-Based Materials in Wastewater Treatment This table lists various cationic metal ions that have been successfully removed from aqueous solutions using alginate-based adsorbents, as documented in scientific literature.
| Metal Ion | Chemical Symbol |
| Silver | Ag⁺ |
| Lead | Pb²⁺ |
| Cadmium | Cd²⁺ |
| Nickel | Ni²⁺ |
| Mercury | Hg²⁺ |
| Copper | Cu²⁺ |
| Gold | Au³⁺ |
| Uranium | U⁴⁺ |
| Cerium | Ce³⁺ |
| Iron | Fe²⁺/Fe³⁺ |
| Aluminum | Al³⁺ |
| Strontium | Sr²⁺ |
| Barium | Ba²⁺ |
| Data sourced from Molecules and International Journal of Biological Macromolecules. mdpi.com |
Q & A
Advanced Research Question
- Comparative analysis : Benchmark against structurally similar polymers (e.g., alginate, hyaluronic acid) using standardized assays (e.g., rheology for viscoelasticity).
- Functional annotation : Map bioactivity to specific oligosaccharide sequences via enzymatic depolymerization and fragment screening.
- Interdisciplinary collaboration : Combine glycomics data with transcriptomic/proteomic datasets to identify mechanistic pathways .
How should researchers address batch-to-batch variability in this compound sourced from different suppliers or extraction methods?
Basic Research Question
Implement quality-by-design (QbD) protocols :
- Characterize batches using monosaccharide analysis and gel permeation chromatography .
- Establish acceptance criteria for critical quality attributes (CQAs) like endotoxin levels (<0.05 EU/mg for cell studies).
- Use accelerated stability testing (40°C/75% RH) to predict shelf-life variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
